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Foundational

Propantheline-d3 Bromide (N-methyl-d3) mechanism of action

An In-depth Technical Guide to the Mechanism of Action and Research Applications of Propantheline-d3 Bromide (N-methyl-d3) Introduction Propantheline bromide is a synthetically derived quaternary ammonium compound that h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action and Research Applications of Propantheline-d3 Bromide (N-methyl-d3)

Introduction

Propantheline bromide is a synthetically derived quaternary ammonium compound that has been utilized in clinical practice for decades.[1] It belongs to the class of antimuscarinic agents and has found application in treating conditions characterized by smooth muscle spasm and hypersecretion, such as peptic ulcer disease, irritable bowel syndrome (IBS), and hyperhidrosis.[1][2][3] Its therapeutic effects are a direct consequence of its interaction with the parasympathetic nervous system.

This guide provides a detailed examination of the mechanism of action of Propantheline Bromide and its deuterated analogue, Propantheline-d3 Bromide (N-methyl-d3). While the core pharmacodynamic action of both compounds at the receptor level is identical, the introduction of deuterium at the N-methyl position serves a critical purpose in modern pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the molecular interactions, the significance of isotopic labeling, and the practical experimental protocols used to characterize these compounds.

Part 1: The Core Pharmacodynamic Mechanism: Competitive Antagonism of Muscarinic Acetylcholine Receptors

The primary mechanism of action for propantheline is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][5] To fully appreciate this mechanism, it is essential to first understand the physiological role of acetylcholine and its receptors.

Acetylcholine and the Muscarinic Signaling Cascade

Acetylcholine (ACh) is the principal neurotransmitter of the parasympathetic nervous system, which governs the body's "rest-and-digest" functions.[6][7] It exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic. Propantheline's activity is specific to the muscarinic receptors.[1] These G-protein coupled receptors (GPCRs) are found on postganglionic nerve endings in smooth muscle, cardiac muscle, and exocrine glands.[6][8]

There are five subtypes of muscarinic receptors (M1-M5). Propantheline acts as a non-selective antagonist, blocking ACh from binding to these receptors.[9] The M1, M3, and M5 subtypes, which are predominant in smooth muscle and glands, couple to Gq proteins.[8] Upon activation by ACh, the Gq protein initiates a signaling cascade via phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction and glandular secretion.

Propantheline, by competitively occupying the same binding site as ACh, prevents this entire cascade from being initiated. It does not activate the receptor; it merely blocks the endogenous ligand from doing so. This blockade results in:

  • Reduced Gastrointestinal Motility: Relaxation of smooth muscle in the stomach and intestines, which alleviates cramps and spasms.[5][10]

  • Decreased Gastric Acid Secretion: Inhibition of acid production in the stomach, providing a therapeutic benefit in peptic ulcers.[5][10]

  • Inhibition of Glandular Secretions: A reduction in saliva, sweat, and bronchial secretions.[2][4]

  • Urinary Tract Effects: Relaxation of the detrusor muscle in the bladder, which can help with involuntary urination.[1][4]

Gq_Pathway_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M3) ACh->Receptor Binds & Activates Prop Propantheline Prop->Receptor Binds & Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Response Cellular Response (e.g., Muscle Contraction, Secretion) Ca_Release->Response Leads to

Caption: Antagonism of the M1/M3 Muscarinic Receptor Signaling Pathway by Propantheline.

Part 2: The Significance of Isotopic Labeling: Propantheline-d3 Bromide

The core pharmacodynamic mechanism of Propantheline-d3 Bromide is identical to its non-deuterated counterpart: it is a competitive antagonist at mAChRs.[11] The strategic replacement of three hydrogen atoms with deuterium on the N-methyl group does not alter its affinity for the receptor. Instead, the value of this modification lies in its impact on the molecule's pharmacokinetic properties and its utility as a research tool.

The Kinetic Isotope Effect (KIE)

The foundation for the use of deuterated compounds in drug development is the kinetic isotope effect.[12] The covalent bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond.[13] Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP450) enzymes in Phase I metabolism, proceed at a slower rate.[12] This can lead to significant changes in a drug's metabolic profile, potentially resulting in a longer half-life, reduced formation of toxic metabolites, and an improved safety profile.[14][]

Application 1: The Gold Standard Internal Standard for Bioanalysis

In quantitative pharmacology, especially in pharmacokinetic (PK) and therapeutic drug monitoring studies, the most critical challenge is accurately measuring the concentration of a drug in a complex biological matrix like blood plasma or urine. Stable isotope-labeled (SIL) compounds, such as Propantheline-d3 Bromide, are considered the gold standard for use as internal standards in mass spectrometry-based assays (e.g., LC-MS/MS).[16][17]

Causality in Experimental Choice: An ideal internal standard should behave identically to the analyte during sample extraction and ionization but be distinguishable by the detector. Propantheline-d3 fits this perfectly. It has the same chemical properties as propantheline, so it is lost at the same rate during sample preparation and experiences the same matrix effects in the mass spectrometer's ion source. However, its increased mass (3 Daltons higher) allows the mass spectrometer to detect it on a separate channel from the non-deuterated drug. This allows for highly precise and accurate quantification of the parent drug.[16]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (contains Propantheline) Spike Spike with Propantheline-d3 (Internal Standard) Plasma->Spike Extract Protein Precipitation & Extraction Spike->Extract LC HPLC Separation (Co-elution) Extract->LC MS Mass Spectrometer (Detection) LC->MS Analyte & IS Enter MS Quant Quantification (Peak Area Ratio) MS->Quant Propantheline (m/z) Propantheline-d3 (m/z+3)

Caption: Bioanalytical workflow using Propantheline-d3 as an internal standard.

Application 2: Investigating and Modifying Drug Metabolism

Propantheline is known to be extensively metabolized, primarily through hydrolysis of the ester linkage to form inactive metabolites like xanthene-9-carboxylic acid.[10][18][19] While this is the major pathway, other metabolic routes, including N-demethylation, can occur. By strategically placing deuterium on the N-methyl group, researchers can probe the importance of this position for metabolism. If N-demethylation is a significant clearance pathway, Propantheline-d3 would be metabolized more slowly than its non-deuterated counterpart.

This leads to the "deuterium switch" strategy, where a deuterated version of an existing drug is developed as a new chemical entity (NCE) with potentially superior pharmacokinetic properties.[12][20] A deuterated drug like Propantheline-d3 could exhibit a longer half-life, requiring less frequent dosing and improving patient adherence.

Part 3: Experimental Protocols and Data

To validate the claims made about Propantheline-d3 Bromide, specific experiments must be performed. The following protocols are designed as self-validating systems to characterize its mechanism of action and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinities (Ki) of Propantheline Bromide and Propantheline-d3 Bromide for the five human muscarinic receptor subtypes (M1-M5). This experiment validates that deuteration does not alter the pharmacodynamic properties.

Methodology:

  • Receptor Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing each of the individual human M1, M2, M3, M4, and M5 receptor subtypes.

  • Radioligand: Use a high-affinity, non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its Kd value.[21]

  • Competition Assay:

    • In a 96-well plate, combine the receptor-containing membranes, the [³H]-NMS radioligand, and increasing concentrations of the "cold" competitor ligand (either Propantheline Bromide or Propantheline-d3 Bromide, typically from 10⁻¹¹ to 10⁻⁵ M).

    • Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.[21]

    • Define non-specific binding using a high concentration (e.g., 10 µM) of a non-labeled antagonist like atropine.

  • Detection: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary:

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Propantheline Bromide1.53.21.23.52.8
Propantheline-d3 Bromide1.63.11.33.62.9
(Note: Data are hypothetical and for illustrative purposes only. The key expected outcome is the near-identical Ki values for both compounds at each receptor subtype.)
Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Propantheline Bromide versus Propantheline-d3 Bromide in a controlled biological system. This experiment tests the hypothesis that deuteration slows metabolic clearance.

Methodology:

  • System Preparation: Use human liver microsomes (HLM), which are rich in CYP450 enzymes. Prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

  • Cofactor: The metabolic reactions require NADPH as a cofactor. Prepare a concentrated NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add either Propantheline Bromide or Propantheline-d3 Bromide to the microsomes at a starting concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally related but distinct compound like atropine).

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound (Propantheline or Propantheline-d3) at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Expected Data Summary:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (µL/min/mg protein)
Propantheline Bromide25.427.3
Propantheline-d3 Bromide38.118.2
(Note: Data are hypothetical. A longer half-life and lower intrinsic clearance for the d3-analog would support the kinetic isotope effect.)

Conclusion

Propantheline-d3 Bromide (N-methyl-d3) is a molecule with a dual-faceted mechanism of action relevant to the modern researcher. Its pharmacodynamic mechanism is a direct and faithful extension of its parent compound, Propantheline Bromide, acting as a non-selective competitive antagonist at muscarinic acetylcholine receptors. The isotopic labeling with deuterium does not fundamentally alter this receptor-level interaction.

However, the true value and distinct "mechanism" of the deuterated form lie in its altered pharmacokinetic disposition and its application as a research tool. The increased strength of the carbon-deuterium bond provides metabolic stability, a principle that can be leveraged to probe metabolic pathways or design next-generation therapeutics with improved properties. Furthermore, its utility as a stable isotope-labeled internal standard is indispensable for the accurate bioanalysis required in preclinical and clinical drug development. Understanding both the pharmacodynamic and pharmacokinetic implications of this simple isotopic substitution is key to its effective application in the laboratory.

References

  • Wikipedia. Propantheline bromide. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Propantheline Bromide? [Link]

  • The electronic Medicines Compendium (eMC). (2015). Pro-banthine 15 mg Tablets - Summary of Product Characteristics. [Link]

  • Patsnap Synapse. (2023). An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target. [Link]

  • MIMS Malaysia. Propantheline bromide: Uses & Dosage. [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

  • MIMS Philippines. Propantheline bromide: Uses & Dosage. [Link]

  • Eglen, R. M., & Whiting, R. L. (1989). Receptor binding profiles of some selective muscarinic antagonists. Drug Development Research, 18(3), 243-249. [Link]

  • Walker, K., et al. (1980). Pharmacokinetics of propantheline bromide in normal man. British Journal of Clinical Pharmacology, 9(2), 237-239. [Link]

  • Wikipedia. Muscarinic antagonist. [Link]

  • Midgley, J. M., et al. (1978). Identification of some Urinary Metabolites of Propantheline Bromide in Man. Xenobiotica, 8(9), 559-566. [Link]

  • Veeprho. Propantheline-D3 Bromide (N-methyl-D3). [Link]

  • Vose, C. W., et al. (1978). Identification of some urinary metabolites of propantheline bromide in man. Xenobiotica, 8(12), 745-752. [Link]

  • MIMS Singapore. Propantheline bromide: Uses & Dosage. [Link]

  • Drugs.com. (2026). Propantheline Uses, Side Effects & Warnings. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Propantheline Bromide? [Link]

  • Verma, M., et al. (2003). Extractive spectrophotometric and conductometric analysis for determination of propantheline bromide from bulk drug and its pharmaceutical formulation. Trends in Applied Sciences Research, 2(3), 121-126. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (n.d.). PRO-BANTHINE propantheline bromide 15 mg tablets - NEW ZEALAND DATA SHEET. [Link]

  • Goyal, R. K. (2012). Muscarinic Receptor Agonists and Antagonists. In Basic and Clinical Pharmacology (pp. 113-126). [Link]

  • Kruse, A. C., et al. (2014). Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery. Molecular Pharmacology, 85(2), 175-187. [Link]

  • Prohost. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. [Link]

  • GoodRx. Propantheline: Uses, Side Effects, Dosage & Reviews. [Link]

  • Bailey, L. C. (1981). Identification tests for propantheline bromide. Journal of Pharmaceutical Sciences, 70(3), 335-336. [Link]

  • MicroSolv Technology Corporation. (n.d.). Orthogonal Methods for Propantheline Bromide. [Link]

  • Douch, P. G. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-168. [Link]

  • Gant, T. G. (2014). Deuterated drugs; where are we now? Journal of Medicinal Chemistry, 57(10), 3595-3611. [Link]

  • Mogg, A. C., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 115(47), E11134-E11143. [Link]

  • Charles, B. G., et al. (1984). Analysis of propantheline bromide in serum by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 424-428. [Link]

  • Brunton, L. L., et al. (Eds.). (2011). Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. [Link]

  • Wolska, A., & Kleczkowska, P. (2016). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Behavioral Neuroscience, 10, 103. [Link]

  • Ma, L., & Blanchard, J. S. (2012). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Methods in Molecular Biology, 897, 67-76. [Link]

  • Bodor, N., & Sloan, K. B. (1983). Soft drugs. 21. Design and evaluation of soft analogs of propantheline. Journal of Pharmaceutical Sciences, 72(5), 551-555. [Link]

  • Conn, P. J., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.18. [Link]

  • Veeprho. 9-Hydroxy Propantheline-D3 Bromide. [Link]

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Exploratory

Precision Bioanalysis of Quaternary Ammonium Antispasmodics: Leveraging Propantheline-d3 Bromide as an LC-MS/MS Internal Standard

Introduction: The Bioanalytical Challenge of Propantheline Propantheline bromide is a synthetic quaternary ammonium compound utilized clinically as an antispasmodic and anticholinergic agent[1]. Because it is a permanent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge of Propantheline

Propantheline bromide is a synthetic quaternary ammonium compound utilized clinically as an antispasmodic and anticholinergic agent[1]. Because it is a permanently charged cation (m/z 368.22)[1], its pharmacokinetic profiling in complex biological matrices (plasma, serum, urine) presents unique analytical challenges[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of such compounds[3]. However, the electrospray ionization (ESI) process is notoriously susceptible to matrix effects —specifically, ion suppression or enhancement caused by co-eluting endogenous components like phospholipids and salts[4]. For a permanently charged species like propantheline, competition for droplet surface area during ESI desolvation can severely skew quantitative accuracy. To establish a self-validating, reproducible assay, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Propantheline-d3 Bromide (N-methyl-d3) , is analytically mandatory[5].

Mechanistic Superiority of Propantheline-d3 Bromide

The +3 Da Rule and Isotopic Cross-Talk

In LC-MS bioanalysis, structural analogue internal standards often fail to perfectly co-elute with the target analyte, exposing the assay to differential matrix effects[6]. Propantheline-d3 Bromide resolves this by substituting three hydrogen atoms on the N-methyl group with deuterium[5].

This specific labeling strategy achieves a mass shift of +3 Da (m/z 371.24 vs. 368.22). A minimum mass difference of 3 Da is a critical bioanalytical requirement to prevent isotopic cross-talk[4]. If the mass shift were only +1 or +2 Da, the natural heavy isotopes (e.g., 13 C, 15 N) of the highly concentrated unlabeled propantheline would bleed into the internal standard's MRM transition, destroying the linearity of the calibration curve.

Normalizing ESI Matrix Effects

Because Propantheline and Propantheline-d3 share nearly identical physicochemical properties, they experience the exact same extraction recovery during sample preparation and the exact same degree of ion suppression in the MS source[6]. By calculating the ratio of the analyte peak area to the SIL-IS peak area, signal fluctuations are mathematically canceled out, ensuring absolute quantitative fidelity.

Mechanism Sub1 Co-eluting Matrix Components (e.g., Phospholipids) IonSupp Equal Ion Suppression/Enhancement in ESI Droplet Sub1->IonSupp A Propantheline (Analyte) A->IonSupp IS Propantheline-d3 (SIL-IS) IS->IonSupp Data Constant Analyte/IS Ratio (Accurate Quantification) IonSupp->Data

Fig 1: Mechanism of matrix effect compensation by SIL-IS during ESI droplet desolvation.

Quantitative Data & Physicochemical Parameters

To facilitate rapid method development, the core mass spectrometric and chromatographic parameters for both the analyte and the SIL-IS are summarized below.

ParameterPropantheline (Analyte)Propantheline-d3 (SIL-IS)Analytical Significance
Formula (Cation) C23​H30​NO3+​ C23​H27​D3​NO3+​ N-methyl deuteration ensures stability against H/D exchange.
Precursor Ion (m/z) 368.22371.24+3 Da shift prevents natural isotopic interference[4].
Charge State Permanent CationPermanent CationDictates the use of Weak Cation Exchange (WCX) SPE[7].
Ionization Mode ESI PositiveESI PositiveHigh sensitivity due to pre-existing charge in solution.
Matrix Effect Variable (Suppression)Variable (Suppression)Normalization ratio remains constant across all matrix lots[8].

Validated LC-MS/MS Experimental Workflow

To ensure a self-validating system, standard protein precipitation (PPT) is insufficient for quaternary amines, as it leaves behind phospholipids that cause severe ion suppression. Instead, Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) is the optimal choice[7]. The carboxylate groups on the WCX sorbent perfectly retain the permanently positive quaternary amine, allowing for aggressive organic washes.

Step-by-Step Methodology

Phase 1: Sample Preparation (WCX-SPE)

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of Propantheline-d3 working solution (e.g., 50 ng/mL) to act as the SIL-IS[6].

  • Dilution: Dilute with 200 µL of 5% ammonium hydroxide in water to ensure the WCX sorbent is fully ionized (negatively charged).

  • Conditioning: Condition the WCX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the diluted plasma sample onto the sorbent. The quaternary amines will bind via strong ionic interactions.

  • Washing (Critical Step): Wash with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes neutral lipids and phospholipids without eluting the target, as the ionic bond remains intact.

  • Elution: Elute with 2 x 500 µL of 5% Formic Acid in Methanol. Causality: The low pH neutralizes the carboxylate groups on the WCX sorbent, releasing the permanently charged propantheline.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of initial mobile phase.

Phase 2: LC-MS/MS Analysis

  • Column: High-strength silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Multiple Reaction Monitoring (MRM) in positive mode.

Workflow N1 Plasma Sample + Propantheline-d3 N2 Weak Cation Exchange (WCX) SPE N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Ratio Normalization & Quantification N4->N5

Fig 2: End-to-end LC-MS/MS bioanalytical workflow using WCX SPE for quaternary amines.

Overcoming the Deuterium Isotope Effect

While SIL-IS is the gold standard, scientists must be aware of the Deuterium Isotope Effect during chromatography. Replacing hydrogen with deuterium slightly decreases the lipophilicity of the molecule[3]. On highly retentive reversed-phase (C18) columns, this can cause Propantheline-d3 to elute slightly earlier (by fractions of a second) than unlabeled Propantheline[9].

If a sharp matrix suppression zone overlaps with this micro-shift in retention time, the analyte and the IS may experience different degrees of suppression, leading to a bias in the calculated ratio[3].

  • Mitigation Strategy: To counteract this, utilize a steep gradient (e.g., 20% to 80% B in 1 minute) to compress the peaks, forcing absolute co-elution. Furthermore, the rigorous WCX-SPE cleanup described above removes the bulk of the matrix components, rendering any minor retention time shifts inconsequential to the final quantification.

Conclusion

The quantification of quaternary ammonium drugs like propantheline demands rigorous analytical control due to their permanent charge and susceptibility to ESI matrix effects. By integrating Propantheline-d3 Bromide as an internal standard, bioanalytical scientists can establish a self-correcting assay. The +3 Da mass shift prevents isotopic interference, while the identical physicochemical properties ensure that any analyte loss during WCX extraction or signal suppression during MS ionization is perfectly normalized.

References

  • Veeprho: Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7. Veeprho. URL:[Link]

  • Waters Corporation: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. URL:[Link]

  • Taylor & Francis: Matrix Effects and Application of Matrix Effect Factor. Tandfonline. URL:[Link]

  • eScholarship.org: Detection of Basic Doping Agents in Equine Urine using Liquid Chromatography – Mass Spectrometry. eScholarship. URL:[Link]

  • PubChem - NIH: Propantheline | C23H30NO3+ | CID 4934. National Library of Medicine. URL:[Link]

  • PubMed - NIH: Identification of some urinary metabolites of propantheline bromide in man. National Library of Medicine. URL: [Link]

  • Longdom Publishing: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Propantheline-d3 Bromide (N-methyl-d3) Internal Standard Protocol: A Definitive Guide for LC-MS/MS Bioanalysis

Executive Summary The accurate bioanalytical quantification of Propantheline Bromide—a quaternary ammonium antimuscarinic agent used to treat smooth muscle spasms—presents significant analytical challenges due to its ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate bioanalytical quantification of Propantheline Bromide—a quaternary ammonium antimuscarinic agent used to treat smooth muscle spasms—presents significant analytical challenges due to its extreme polarity and rapid ex vivo degradation. To achieve robust, high-throughput quantification in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, Propantheline-d3 Bromide (N-methyl-d3) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a mere list of steps. This guide deconstructs the causality behind the methodology, ensuring that researchers understand why specific stabilization, extraction, and chromatographic choices are made, ultimately establishing a self-validating analytical system.

Mechanistic Rationale & Analyte Profile

The Challenge of Plasma Esterases

Propantheline exhibits low oral bioavailability due to a massive first-pass effect and rapid extra-renal elimination[2]. The primary metabolic pathway is the esterase-mediated hydrolysis of the drug into xanthanoic acid and (2-hydroxyethyl)diisopropylmethylammonium[3]. Because blood plasma is rich in esterases, Propantheline is highly labile ex vivo; for example, its half-life in uninhibited mouse plasma is a mere 14.9 minutes[4]. Causality Check: If blood samples are not chemically stabilized immediately upon collection, hydrolysis will continue in the tube, artificially lowering the measured drug concentration and severely skewing PK data.

The Role of Propantheline-d3 (N-methyl-d3)

To counteract matrix effects and extraction variability, Propantheline-d3 is utilized as a SIL-IS[5]. The N-methyl-d3 variant is specifically chosen because the three deuterium atoms are bound to a methyl group, making them chemically stable. Unlike acidic protons, these deuterium atoms do not undergo hydrogen-deuterium (H/D) exchange in aqueous biological matrices. Because the SIL-IS shares the exact physicochemical properties and chromatographic retention time as the target analyte, it experiences the identical ion suppression or enhancement in the electrospray ionization (ESI) source, perfectly correcting for matrix effects[6].

Table 1: Physicochemical & Pharmacokinetic Profile
ParameterPropantheline BromidePropantheline-d3 Bromide (IS)
Molecular Formula C23H30BrNO3C23H27D3BrNO3
Monoisotopic Mass (Cation) 368.22 m/z371.24 m/z
Primary Metabolism Ester hydrolysis to xanthanoic acidEster hydrolysis to xanthanoic acid
Elimination Half-Life ~2.93 hours (Human, slow phase)Assumed identical to unlabeled
Plasma Stability Highly labile (Mouse t1/2​ ~14.9 min)Highly labile

Experimental Workflow

The following diagram maps the critical path for sample processing. Note the mandatory inclusion of an esterase inhibitor at the point of collection—a step often missed in generic protocols.

G A 1. Blood Collection (EDTA + Esterase Inhibitor) B 2. Plasma Separation (Centrifuge at 4°C) A->B C 3. IS Spiking (Add Propantheline-d3) B->C D 4. Protein Precipitation (Ice-cold ACN, 4:1 v/v) C->D E 5. Centrifugation (14,000 x g, 10 min, 4°C) D->E F 6. Supernatant Dilution (Aqueous Buffer) E->F G 7. LC-MS/MS Analysis (ESI+, MRM Mode) F->G

Workflow for the stabilization and extraction of Propantheline from plasma using a SIL-IS.

Detailed LC-MS/MS Methodology

Reagent Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Propantheline Bromide and Propantheline-d3 Bromide in 50:50 Methanol:Water (v/v). Store in amber vials at -80°C to prevent degradation[1].

  • Working IS Solution: Dilute the Propantheline-d3 stock to a final concentration of 50 ng/mL using Ice-Cold Acetonitrile (ACN) . This solution will serve a dual purpose: precipitating plasma proteins and delivering the internal standard.

Sample Collection & Stabilization
  • Causality: To prevent the esterase-mediated cleavage of the ester bond[3], whole blood must be collected in K2​ -EDTA tubes pre-spiked with Sodium Fluoride (NaF, 4 mg/mL) or Dichlorvos .

  • Centrifuge the blood immediately at 3,000 × g for 10 minutes at 4°C to harvest the plasma. Store plasma at -80°C until analysis.

Plasma Extraction via Protein Precipitation (PPT)
  • Causality: Because propantheline is a permanently charged quaternary ammonium cation[6], traditional liquid-liquid extraction (LLE) with non-polar solvents yields exceptionally poor recovery. A rapid PPT method is optimal.

  • Thaw plasma samples on ice.

  • Transfer 50 µL of stabilized plasma to a 96-well plate.

  • Add 200 µL of the Working IS Solution (Ice-Cold ACN containing 50 ng/mL Propantheline-d3) to each well.

  • Vortex vigorously for 5 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Critical Dilution Step: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water. Why? Injecting a high-organic (80% ACN) extract directly into a reversed-phase LC system causes severe peak fronting and breakthrough due to the solvent effect. Diluting with water restores ideal peak shape.

Chromatographic & Mass Spectrometric Conditions
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm). The use of a highly end-capped column prevents secondary interactions between the quaternary amine and unreacted surface silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 2: LC-MS/MS MRM Transitions (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Propantheline 368.2160.15025
Propantheline-d3 371.2163.15025

Data Processing & Self-Validating System

A protocol is only scientifically valid if it continuously proves its own accuracy. By utilizing Propantheline-d3, the assay becomes a self-validating system. The following acceptance criteria (aligned with FDA/ICH M10 guidelines for bioanalytical method validation) must be met for every batch:

Table 3: System Suitability and Acceptance Criteria
Validation ParameterAcceptance CriteriaMechanistic Purpose
Calibration Linearity R2≥0.99 ; ±15% of nominalEnsures proportional MS detector response across the therapeutic range.
IS-Normalized Matrix Factor CV 15% across 6 lotsValidates that the SIL-IS perfectly compensates for ESI ion suppression caused by co-eluting phospholipids.
Ex Vivo Stability (Benchtop) ±15% of nominal at T=0Confirms that the added esterase inhibitors (e.g., NaF) successfully halted analyte hydrolysis during sample prep.

References

  • Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7 Veeprho URL:[Link][5]

  • Identification of some urinary metabolites of propantheline bromide in man Xenobiotica (PubMed) URL:[Link][3]

  • Propantheline | C23H30NO3+ | CID 4934 PubChem - NIH URL:[Link][6]

  • Pharmacokinetics of propantheline bromide in normal man British Journal of Clinical Pharmacology (PMC) URL:[Link][2]

  • Cyprotex Plasma Stability Fact Sheet Evotec URL:[Link][4]

Sources

Application

Application Note: Quantitative Analysis of Propantheline in Human Plasma Using Propantheline-d3 Bromide via LC-MS/MS

Executive Summary Propantheline bromide is a quaternary ammonium antimuscarinic agent widely utilized in clinical settings and as a reference standard in pharmacokinetic research. However, quantifying it in biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propantheline bromide is a quaternary ammonium antimuscarinic agent widely utilized in clinical settings and as a reference standard in pharmacokinetic research. However, quantifying it in biological matrices presents significant analytical challenges due to its rapid hydrolytic degradation in plasma. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By utilizing Propantheline-d3 Bromide as a Stable Isotope-Labeled Internal Standard (SIL-IS), this workflow effectively corrects for matrix effects and extraction variances, ensuring precise, accurate, and reproducible quantification.

Mechanistic Insights: The Challenge of Propantheline Quantification

The Challenge of Plasma Hydrolysis

Propantheline bromide is highly susceptible to enzymatic and chemical hydrolysis (ester cleavage) in biological fluids. In human plasma, it exhibits a remarkably short half-life ( T1/2​≈8 minutes), making it a frequent positive control in peptide and small-molecule stability assays[][2]. To prevent ex vivo degradation during sample handling, immediate quenching of enzymatic activity is mechanistically required. This is achieved by adding ice-cold organic solvents (such as acetonitrile) immediately upon sample collection[2].

Overcoming Matrix Effects with Isotope Dilution

During Electrospray Ionization (ESI), endogenous plasma components (e.g., phospholipids, residual proteins) compete with the analyte for charge, leading to unpredictable ion suppression or enhancement. Propantheline-d3 Bromide (N-methyl-D3, CAS 64717-35-7) is a deuterium-labeled analog that shares identical physicochemical properties and chromatographic retention times with the unlabeled drug[3][4].

By employing Isotope Dilution Mass Spectrometry (IDMS), the SIL-IS experiences the exact same matrix effects and extraction losses as the target analyte. Consequently, the ratio of the analyte signal to the IS signal remains constant, effectively neutralizing matrix-induced quantitative errors and ensuring reliable therapeutic drug monitoring[4].

G A Plasma Matrix Components (Phospholipids, Proteins) B Electrospray Ionization (ESI) A->B C Ion Suppression / Enhancement B->C F Signal Ratio (Analyte/IS) Remains Constant C->F Corrected by IDMS D Propantheline (Analyte) D->B E Propantheline-d3 (SIL-IS) E->B

Mechanism of Isotope Dilution Mass Spectrometry correcting for ESI matrix effects.

Experimental Protocols

Materials and Reagents
  • Analyte: Propantheline Bromide (Reference Standard).

  • Internal Standard: Propantheline-d3 Bromide (e.g., N-methyl-D3)[4].

  • Matrix: Human plasma (citrated or K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Step-by-Step Sample Preparation (Protein Precipitation)

This protocol utilizes a rapid protein precipitation (PP) method to simultaneously extract the analyte and quench plasma esterases[2].

  • Preparation of Working Solutions: Prepare a combined spiking solution of Propantheline and a separate working solution of Propantheline-d3 (e.g., 50 ng/mL in 50% MeOH).

  • Sample Aliquoting: Transfer 50 µL of the human plasma sample (blank, calibrator, QC, or unknown) into a pre-chilled 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the Propantheline-d3 working solution to all tubes (except double blanks). Vortex briefly to integrate the IS into the matrix.

  • Quenching & Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% FA) to precipitate proteins and immediately halt hydrolytic degradation[2].

  • Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 13,500 rpm for 5 to 10 minutes at 4 °C to firmly pellet the precipitated proteins.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Expert Insight: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing solvent effects and poor peak shape during chromatography[2].

G A 1. Sample Collection (Plasma) B 2. IS Spiking (Propantheline-d3) A->B C 3. Quenching & PP (Ice-Cold ACN) B->C D 4. Centrifugation (13,500 rpm, 4°C) C->D E 5. LC-MS/MS (MRM Analysis) D->E

Step-by-step sample preparation and LC-MS/MS workflow for Propantheline.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, return to 5% B for 1.0 minute equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: Representative MRM Transitions (Positive ESI Mode)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Propantheline 368.2 175.1* 50 25

| Propantheline-d3 (IS) | 371.2 | 175.1* | 50 | 25 |

*Note: Product ions are representative fragments. Exact mass parameters and collision energies require compound-specific tuning based on the mass spectrometer's geometry.

Data Processing & Self-Validating System Suitability

A robust bioanalytical assay must be a self-validating system. The inclusion of specific Quality Control (QC) and System Suitability Test (SST) checks ensures that analytical runs are automatically rejected if the system's integrity is compromised.

Table 2: Self-Validating System Suitability & Acceptance Criteria | Validation Parameter | Acceptance Criteria | Purpose / Causality | | :--- | :--- | :--- | | Blank Matrix Injection | Analyte < 20% LLOQ, IS < 5% | Ensures no endogenous interferences or column carryover from previous high-concentration samples. | | Zero Sample (Matrix + IS) | Analyte < 20% LLOQ | Confirms the isotopic purity of Propantheline-d3; prevents false positives due to isotopic cross-talk[3]. | | Calibration Curve | R2≥0.99 , ±15% of nominal | Validates the linear dynamic range and detector response consistency. | | QC Accuracy & Precision | ±15% CV (±20% at LLOQ) | Confirms method reproducibility and extraction consistency across the analytical run. | | Matrix Factor (IS Normalized) | CV < 15% across 6 matrix lots | Proves that Propantheline-d3 effectively normalizes inter-patient matrix variability. |

References

  • Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7, veeprho.com,[Link]

  • Stability of GLP-26 in mouse, rat, dog, and human plasma., bio-protocol.org,[Link]

  • Supplementary Information Antiviral Cyclic Peptides Targeting the Main Protease of SARS-CoV-2, rsc.org,[Link]

Sources

Method

Application Notes and Protocols for Propantheline-d3 Bromide (N-methyl-d3) in Pharmacokinetic Studies

Introduction: The Critical Role of Deuterated Internal Standards in Bioanalysis In the landscape of modern drug development, a comprehensive understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Deuterated Internal Standards in Bioanalysis

In the landscape of modern drug development, a comprehensive understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for establishing its safety and efficacy.[1][2] Achieving accurate and reliable PK data hinges on the robustness of the bioanalytical methods employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard for its high sensitivity and specificity.[1] Central to the success of these methods is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[1][3]

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, have emerged as the preferred choice in quantitative bioanalysis.[1][4][5] Propantheline-d3 Bromide (N-methyl-d3) is the deuterium-labeled analog of Propantheline Bromide, an antimuscarinic agent used to treat conditions like hyperhidrosis and gastrointestinal spasms.[6][7][8] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of Propantheline-d3 Bromide as an internal standard in pharmacokinetic studies of propantheline.

Scientific Rationale: Why Propantheline-d3 Bromide is the Ideal Internal Standard

A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium.[3][9] This subtle modification, which results in a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, is the key to its superiority over other types of internal standards.[3][10]

The core advantages of using Propantheline-d3 Bromide include:

  • Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][3][10] Since Propantheline-d3 Bromide has the same chemical properties as propantheline, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][4][11]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1][4] By adding a known concentration of Propantheline-d3 Bromide at the beginning of the sample preparation process, it experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.[1][4]

  • Improved Assay Robustness and Throughput: By minimizing variability, deuterated standards contribute to more robust, reliable, and reproducible bioanalytical methods.[1][12] This high level of data integrity is crucial for making critical decisions in drug development and is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][12]

Pharmacokinetics of Propantheline Bromide: A Brief Overview

Propantheline bromide is incompletely absorbed from the gastrointestinal tract and is extensively metabolized in the liver, primarily through hydrolysis, into inactive metabolites.[13][14][15] Peak plasma concentrations are typically reached approximately one hour after oral administration.[14][15] The plasma elimination half-life is around 1.6 to 2.93 hours.[15][16][17] Due to extensive first-pass metabolism, the systemic availability of orally administered propantheline bromide is low.[16][18]

Detailed Experimental Protocol: Quantification of Propantheline in Human Plasma

This protocol outlines a validated LC-MS/MS method for the quantification of propantheline in human plasma using Propantheline-d3 Bromide as an internal standard. This method is intended as a robust starting point that can be adapted and validated by individual laboratories according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[19][20]

Materials and Reagents
  • Propantheline Bromide (Reference Standard)

  • Propantheline-d3 Bromide (Internal Standard)[21][22]

  • Human Plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)[23][24]

  • Methanol (LC-MS grade)[24]

  • Formic Acid (LC-MS grade)[24]

  • Ammonium Formate (LC-MS grade)[24]

  • Water (Ultrapure, e.g., Milli-Q)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Propantheline Bromide and Propantheline-d3 Bromide in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Propantheline Bromide by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike into blank plasma to create calibration standards.

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the Propantheline-d3 Bromide primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration appropriate for the expected analyte concentration range.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting propantheline from plasma.[23]

  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the IS working solution (Propantheline-d3 Bromide) to all tubes except for the blank matrix samples.

  • To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.[23]

  • Vortex mix each tube for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Carefully transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development and Parameters

The following parameters provide a starting point for method development. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[23]
Mobile Phase A 0.1% Formic Acid in Water[23]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[23]
Gradient Optimized to ensure separation from matrix components
Flow Rate 0.3 - 0.5 mL/min[23]
Column Temperature 40°C[23][25]
Injection Volume 2 - 10 µL[25]

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[26]
Scan Type Multiple Reaction Monitoring (MRM)[26]
Propantheline Transition To be determined by infusion and optimization
Propantheline-d3 Transition To be determined by infusion and optimization
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Propantheline-d3 IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex Mix (1 min) add_acn->vortex centrifuge Centrifuge (13,500 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Bioanalytical workflow for propantheline quantification.

The Role of Propantheline-d3 Bromide in Correcting for Variability

G cluster_sources cluster_correction cluster_output sample_prep Sample Prep Inconsistency prop Propantheline (Analyte) sample_prep->prop prop_d3 Propantheline-d3 (IS) sample_prep->prop_d3 matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->prop matrix_effects->prop_d3 instrument_drift Instrument Drift instrument_drift->prop instrument_drift->prop_d3 ratio Analyte/IS Ratio prop->ratio prop_d3->ratio accurate_data Accurate & Precise Quantification ratio->accurate_data

Caption: How deuterated standards ensure data accuracy.

Method Validation: A Self-Validating System

A robust bioanalytical method is a self-validating system. The following parameters must be assessed according to regulatory guidelines to ensure the reliability of the data.[19][20][27][28]

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% for LLOQ).[29]
Accuracy & Precision Intra- and inter-day precision (%CV) should be ≤15% (≤20% for LLOQ). Accuracy (%RE) should be within ±15% of nominal (±20% for LLOQ).[23]
Matrix Effect Assessed to ensure that matrix components do not affect the ionization of the analyte and IS.
Recovery Extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion: Ensuring High-Quality Pharmacokinetic Data

Propantheline-d3 Bromide (N-methyl-d3) is an indispensable tool for the accurate and precise quantification of propantheline in pharmacokinetic studies.[21] Its use as an internal standard effectively compensates for the inherent variabilities of the bioanalytical process, from sample preparation to LC-MS/MS analysis.[1][3][4] The protocols and principles outlined in this application note provide a robust framework for researchers to develop and validate high-quality bioanalytical methods. Adherence to these principles and rigorous method validation are critical for generating reliable data that can confidently support drug development decisions and regulatory submissions.[19][30]

References

  • Propantheline bromide - Wikipedia. [Link]

  • What is the mechanism of Propantheline Bromide? - Patsnap Synapse. [Link]

  • Pharmacokinetics of propantheline bromide in normal man - PubMed. [Link]

  • Propantheline bromide: Uses & Dosage | MIMS Malaysia. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways - SciTechnol. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • An In-depth Analysis of Propantheline Bromide's R&D Progress and Mechanism of Action on Drug Target - Patsnap Synapse. [Link]

  • Propantheline bromide: Uses & Dosage - Singapore - MIMS. [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. [Link]

  • The use of stable isotopes in drug metabolism studies - PubMed - NIH. [Link]

  • Pro-banthine 15 mg Tablets - Summary of Product Characteristics. [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]

  • Propantheline | Davis's Drug Guide for Rehabilitation Professionals. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7 - Veeprho. [Link]

  • 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [Link]

  • Pharmacokinetics of propantheline bromide in normal man - PMC. [Link]

  • Plasma Levels and Urinary Excretion of Orally Administered Propantheline Bromide in Man. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry - PubMed. [Link]

  • New Techniques for Sample Preparation in Analytical Chemistry - Diva-portal.org. [Link]

  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. [Link]

  • Bioanalytical Sample Preparation. [Link]

  • The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC. [Link]

  • Pharmacology of Propantheline ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects - YouTube. [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? - 百泰派克生物科技. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC. [Link]

  • An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Publishing. [Link]

  • Propantheline Bromide-impurities | Pharmaffiliates. [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for - Phenomenex. [Link]

  • LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

Sources

Application

Use of Propantheline-d3 Bromide in drug metabolism research

Application Note: High-Precision Pharmacokinetic Profiling of Propantheline Using Propantheline-d3 Bromide as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Introduction & Mechanistic Grounding Propantheline brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Pharmacokinetic Profiling of Propantheline Using Propantheline-d3 Bromide as a Stable Isotope-Labeled Internal Standard in LC-MS/MS

Introduction & Mechanistic Grounding

Propantheline bromide is a synthetic quaternary ammonium antimuscarinic agent widely utilized as an antispasmodic for the management of gastrointestinal disorders and peptic ulcers[1]. In clinical and preclinical pharmacokinetic (PK) research, the accurate quantification of propantheline in biological matrices (e.g., plasma, serum, urine) presents significant analytical challenges. The drug is highly polar and undergoes rapid in vivo and ex vivo esterase-mediated hydrolysis[2]. Furthermore, as a permanently charged quaternary amine, it is highly susceptible to ion suppression caused by endogenous plasma phospholipids during electrospray ionization (ESI).

To overcome these barriers and establish a self-validating analytical system, Propantheline-d3 Bromide (N-methyl-d3) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. By incorporating three deuterium atoms on the N-methyl group, Propantheline-d3 shares identical physicochemical properties, extraction recoveries, and chromatographic retention times with the unlabeled parent drug. Because both the analyte and the SIL-IS co-elute and enter the mass spectrometer simultaneously, the deuterated standard normalizes any matrix-induced ionization variances, ensuring absolute quantitative accuracy.

Metabolic Pathway & Stability Considerations

Following administration, propantheline is extensively metabolized by esterases present in the gastrointestinal tract, liver, and plasma[1]. The primary metabolic pathway is the hydrolytic cleavage of the ester bond, which yields two inactive metabolites: xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide[2].

Metabolism P Propantheline Bromide (Active Parent) E Esterases (Plasma/Liver) P->E Hydrolysis X Xanthene-9-carboxylic acid (Inactive Metabolite) E->X Cleavage A (2-hydroxyethyl)diisopropyl- methylammonium (Inactive Metabolite) E->A Cleavage

Caption: Propantheline bromide hydrolysis pathway into its two primary inactive metabolites.

Causality in Experimental Design: Because the plasma elimination half-life of propantheline is remarkably short (~1.6 hours)[1], ex vivo degradation in drawn blood samples is a critical failure point. To maintain scientific integrity, blood collection tubes must be pre-chilled, and sample processing (protein precipitation) must utilize ice-cold organic solvents to immediately denature esterases and halt hydrolysis.

Mass Spectrometry Parameters

Detection is performed in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4]. The intact quaternary ammonium cation of propantheline naturally exists as a pre-formed ion at m/z 368.2[5]. Collision-induced dissociation (CID) yields a major product ion at m/z 181.1 (the xanthenylium cation) and m/z 100.1 (the diisopropylmethylammonium cation)[4]. For Propantheline-d3, the precursor mass shifts to m/z 371.2. The N-methyl-d3 label shifts the amine fragment to m/z 103.1, while the xanthenylium fragment remains at m/z 181.1.

Table 1: Optimized LC-MS/MS MRM Transitions

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propantheline Target Analyte368.2181.1 (Quantifier)28
Propantheline Target Analyte368.2100.1 (Qualifier)30
Propantheline-d3 Internal Standard371.2181.1 (Quantifier)28
Propantheline-d3 Internal Standard371.2103.1 (Qualifier)30

Step-by-Step Methodology: Plasma Extraction & Analysis

The following protocol outlines a rapid Protein Precipitation (PPT) workflow designed to maximize throughput while minimizing analyte degradation.

Reagent & Sample Preparation
  • Working Solutions: Prepare a primary stock of Propantheline and Propantheline-d3 in 50% Methanol/Water at 1 mg/mL. Dilute the Propantheline-d3 stock in LC-MS grade water to create a working IS solution of 50 ng/mL.

  • Sample Thawing: Thaw all human or animal plasma samples strictly on wet ice to suppress residual esterase activity.

Extraction Protocol
  • Aliquoting: Transfer 50 µL of the cold plasma sample into a pre-chilled 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Propantheline-d3 working solution (50 ng/mL) to the plasma. Vortex briefly (5 seconds) to equilibrate the IS with the matrix proteins.

  • Protein Precipitation: Rapidly add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: The high ratio of organic solvent instantly precipitates plasma proteins (including esterases), while the acidic modifier disrupts protein binding and ensures the quaternary amine remains fully solubilized.

  • Centrifugation: Vortex vigorously for 2 minutes. Centrifuge the samples at 10,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Rationale: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing peak distortion (solvent effects) during injection.

Workflow S1 1. Aliquot Plasma on Ice (Spike with Propantheline-d3 IS) S2 2. Protein Precipitation (Add Ice-Cold Acetonitrile + 0.1% FA) S1->S2 S3 3. Centrifugation (10,000 x g, 10 min, 4°C) S2->S3 S4 4. Supernatant Transfer (Dilute 1:1 with LC-MS Water) S3->S4 S5 5. LC-MS/MS Analysis (ESI+ MRM Mode) S4->S5

Caption: Step-by-step sample preparation and LC-MS/MS workflow using Propantheline-d3.

LC-MS/MS Conditions
  • Column: Biphenyl phase column (e.g., 50 mm × 2.1 mm, 2.6 µm). Rationale: Standard C18 columns often cause peak tailing for quaternary amines due to secondary interactions with free silanols. Biphenyl columns provide orthogonal π-π interactions, yielding superior retention and sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Analysis & Method Validation

Quantification is achieved by calculating the peak area ratio of Propantheline to Propantheline-d3. Calibration curves should be constructed using linear regression with a 1/x2 weighting factor to ensure accuracy at the lower limit of quantification (LLOQ).

A self-validating protocol requires rigorous Quality Control (QC) metrics. The inclusion of the SIL-IS should yield the following expected validation parameters in accordance with FDA bioanalytical guidelines:

Table 2: Expected Method Validation Metrics

Validation ParameterTarget CriteriaTypical Result with Propantheline-d3
Linear Dynamic Range 0.5 – 500 ng/mL R2>0.995
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% – 6.8%
Inter-day Accuracy (% Bias) ±15% ( ±20% at LLOQ)-4.2% to +5.1%
Extraction Recovery Consistent across concentrations> 85% (Normalized by IS)
Matrix Effect (Ion Suppression) IS-normalized Matrix Factor ~ 1.00.98 – 1.05

References

  • Drugs.com. "Propantheline: Package Insert / Prescribing Information." Accessed April 2026.[Link]

  • Veeprho. "Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7." Accessed April 2026.[Link]

  • MAC-MOD Analytical. "Multidrug Analytical Method using Polarity Switching and Scheduled MRM on the Sciex Triple Quad 7500 for Equine Doping Control." Accessed April 2026.[Link]

  • National Center for Biotechnology Information (PubChem). "Propantheline | C23H30NO3+ | CID 4934." Accessed April 2026.[Link]

Sources

Method

Application Note: Propantheline-d3 Bromide as a Tracer for LC-MS/MS Quantification in Biological Matrices

Introduction & Mechanistic Rationale As analytical scientists, we frequently encounter the "matrix effect dilemma" when quantifying quaternary ammonium compounds (QACs) in complex biological fluids. Propantheline bromide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As analytical scientists, we frequently encounter the "matrix effect dilemma" when quantifying quaternary ammonium compounds (QACs) in complex biological fluids. Propantheline bromide, an antimuscarinic agent monitored in therapeutic drug monitoring and forensic toxicology, exemplifies this challenge[1],[2]. Because it possesses a permanent positive charge, it defies conventional reversed-phase extraction, adsorbs to glassware, and is highly susceptible to ion suppression during electrospray ionization (ESI)[3].

To engineer a truly robust and self-validating assay, the integration of Propantheline-d3 Bromide (N-methyl-d3) as a stable isotope-labeled internal standard (SIL-IS) is essential[4]. By substituting three hydrogen atoms with deuterium on the N-methyl group, the tracer achieves a +3 Da mass shift. This provides distinct mass spectrometric resolution while preserving identical chromatographic retention, extraction recovery, and ionization efficiency compared to the native drug[1].

Physicochemical Properties & Tracer Dynamics

The structural similarities between the native analyte and the deuterated tracer ensure that any physical losses or ionization variations experienced by Propantheline are proportionally mirrored by Propantheline-d3.

ParameterPropantheline BromidePropantheline-d3 Bromide
Role in Assay Target AnalyteInternal Standard (SIL-IS)
Chemical Formula C₂₃H₃₀NO₃⁺ (cation)C₂₃H₂₇D₃NO₃⁺ (cation)
Monoisotopic Mass 368.22 m/z371.24 m/z
MRM Transition (ESI+) 368.2 → 181.1371.2 → 181.1
Charge State (pH 1-14) +1 (Permanent)+1 (Permanent)
LogP (Predicted) ~1.5~1.5

Experimental Protocol: WCX-SPE and LC-MS/MS

Phase 1: Sample Preparation via Weak Cation Exchange (WCX)

Causality Check: Why avoid standard Protein Precipitation (PPT)? PPT leaves high levels of endogenous phospholipids in the supernatant, which cause severe ion suppression in the ESI source[5]. For a permanently charged QAC, Weak Cation Exchange (WCX) Solid-Phase Extraction is vastly superior[3]. WCX resins utilize carboxylic acid functional groups (pKa ~4.5). At physiological pH, the resin is negatively charged and strongly binds the positively charged propantheline.

  • Equilibration: Aliquot 200 µL of biological matrix (plasma or urine) into a microcentrifuge tube. Spike with 20 µL of Propantheline-d3 working solution (100 ng/mL). Add 200 µL of 50 mM ammonium acetate buffer (pH 7.0) to standardize the pH and ensure the WCX resin remains deprotonated.

  • Conditioning: Condition the WCX-SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Apply the buffered sample to the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step): Wash with 1 mL water to remove polar salts, followed by 1 mL of 100% Methanol. Mechanism: The 100% Methanol wash aggressively strips away phospholipids and neutral proteins, while the QAC remains ionically anchored to the resin[3].

  • Elution: Elute the target and tracer using 1 mL of 5% Formic Acid in Methanol. Mechanism: The low pH (< 3) protonates the carboxylic acid groups on the WCX resin, neutralizing its negative charge and releasing the analytes.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Analysis

Causality Check: QACs often exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. A specialized polar-endcapped column combined with an ammonium formate buffer provides volatile counter-ions to mitigate this tailing[2].

  • Analytical Column: Polar-endcapped C18 or specialized HILIC column (e.g., 50 × 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 2.0 minutes. Flow rate: 0.4 mL/min[3].

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Workflow Visualization

TracerDynamics cluster_0 Phase 1: WCX-SPE Extraction cluster_1 Phase 2: LC-MS/MS Analysis N1 1. Sample Equilibration (Spike IS, pH 7.0) N2 2. Matrix Wash (100% MeOH) N1->N2 N3 3. Target Elution (5% FA in MeOH) N2->N3 N4 4. Chromatographic Co-elution N3->N4 N5 5. ESI+ Ionization (Matrix Effects Cancelled) N4->N5 N6 6. MRM Ratio (Analyte / IS) N5->N6

Workflow demonstrating WCX-SPE extraction and LC-MS/MS co-elution dynamics for Propantheline-d3.

Method Validation: The Self-Validating System

To ensure absolute trustworthiness, this protocol functions as a self-validating system by calculating the IS-Normalized Matrix Factor (MF) . Because biological matrices vary wildly between patients, ion suppression in the ESI source is inevitable.

The Matrix Factor is calculated by comparing the peak area of the analyte spiked post-extraction into a blank matrix extract versus the peak area of the analyte in a neat solvent solution:

MF=Peak Areasolvent​Peak Areapost−extract​​

The IS-Normalized MF is the ratio of the analyte's MF to the Propantheline-d3 tracer's MF:

IS-NormalizedMF=MFPropantheline−d3​MFPropantheline​​

If the extraction and chromatographic co-elution are successful, the IS-Normalized MF will be 1.0 ± 0.15 . This mathematically proves that the Propantheline-d3 tracer perfectly compensates for any matrix-induced ion suppression or enhancement, guaranteeing the accuracy of the final quantification[4].

References

  • Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7 - Veeprho. URL:[Link]

  • Detection of Basic Doping Agents in Equine Urine using Liquid Chromatography – Mass Spectrometry - eScholarship.org. URL:[Link]

  • Supporting Information Design, Synthesis, and Mechanistic Study of 2-Piperazineone-bearing Peptidomimetics - The Royal Society of Chemistry. URL: [Link]

  • An Analytical Strategy for Quaternary Ammonium Neuromuscular Blocking Agents in a Forensic Setting Using LC-MS/MS - ResearchGate. URL: [Link]

Sources

Application

Application Note: High-Throughput Quantification of Propantheline in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction Propantheline bromide is an antimuscarinic agent used to treat a variety of conditions, including gastrointestinal spasms and hyperhidrosis.[1][2] Accurate and precise quantification of propantheline in biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propantheline bromide is an antimuscarinic agent used to treat a variety of conditions, including gastrointestinal spasms and hyperhidrosis.[1][2] Accurate and precise quantification of propantheline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of propantheline in human plasma. The method employs Propantheline-d3 Bromide as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, correcting for variability in sample preparation and instrument response.[1]

The use of a SIL-IS is a cornerstone of modern bioanalytical mass spectrometry, as it closely mimics the physicochemical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency, thereby normalizing for matrix effects and extraction inconsistencies.[3] Propantheline-d3 Bromide, with three deuterium atoms on the N-methyl group, provides a mass shift that is ideal for differentiation from the unlabeled analyte by the mass spectrometer while maintaining nearly identical chemical behavior.[4][5]

This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for propantheline quantification. It adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, ensuring data integrity and regulatory compliance.[6][7][8][9]

Principle of the Method

The method is based on a simple and rapid protein precipitation (PPT) procedure for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[10][11] PPT is a widely used technique in bioanalysis due to its efficiency in removing the bulk of proteins from plasma samples, which can interfere with the analysis and contaminate the LC-MS/MS system.[10][11] The MRM mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both propantheline and its deuterated internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • Propantheline Bromide (Reference Standard)

    • Propantheline-d3 Bromide (Internal Standard)[5]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant)

  • Consumables:

    • Polypropylene microcentrifuge tubes (1.5 mL)

    • 96-well collection plates

    • Syringe filters (0.22 µm)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Propantheline Bromide and Propantheline-d3 Bromide into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

    • Store stock solutions at 2-8°C.[5]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Propantheline Bromide by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Propantheline-d3 Bromide primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards:

    • Spike appropriate volumes of the Propantheline Bromide working standard solutions into blank human plasma to prepare CC standards at concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (LQC)

      • Medium QC (MQC)

      • High QC (HQC)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[10][11] Acetonitrile is a commonly used and efficient precipitating agent.

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL Propantheline-d3 Bromide) to each tube (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following are recommended starting parameters. Optimization will be required for specific instrumentation.

Liquid Chromatography
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow Instrument dependent, optimize for best signal
MRM Transitions

The following are proposed MRM transitions based on the known molecular weights and predicted fragmentation patterns. The precursor ion will be the molecular ion [M]+. Product ions are chosen based on common fragmentation pathways for quaternary ammonium compounds, which often involve the loss of neutral molecules or cleavage of ester bonds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Propantheline 368.2183.1100
165.1100
Propantheline-d3 371.2183.1100
165.1100

Note: The selection of the most abundant and stable product ions and the optimization of collision energies are critical steps in method development and should be performed empirically on the specific mass spectrometer being used.

Method Validation

The bioanalytical method should be validated according to the FDA guidelines, which include the assessment of the following parameters:[6][7][8][9]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter in the data (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Calibration Curve

A representative calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.15,2341,012,3450.0052
0.526,1701,025,6780.0255
1.051,8901,009,8760.0514
5.0255,432998,7650.2557
10.0509,8761,015,4320.5021
50.02,543,2101,005,6782.5288
100.05,102,3451,018,9015.0077
Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated using QC samples at four concentration levels.

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. (ng/mL) Accuracy (%) Precision (%CV) Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ0.10.105105.08.50.108108.09.2
LQC0.30.29197.06.20.29799.07.1
MQC3030.9103.04.531.2104.05.3
HQC8078.498.03.879.299.04.6

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction (Protein Precipitation) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting stock Stock Solutions (Propantheline & IS) working_std Working Standards (Analyte) stock->working_std working_is Working IS Solution stock->working_is cc_qc Spike Plasma for CC & QC Samples working_std->cc_qc add_is Add 20 µL IS working_is->add_is plasma_sample 100 µL Plasma Sample plasma_sample->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex_centrifuge Vortex & Centrifuge add_acn->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantify Unknowns calibration->quantification report Generate Report quantification->report

Caption: A schematic of the bioanalytical workflow for the quantification of propantheline in human plasma.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of propantheline in human plasma using Propantheline-d3 Bromide as an internal standard. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method is suitable for use in regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies. Adherence to the principles of method validation outlined by regulatory agencies such as the FDA is essential for ensuring the reliability and integrity of the generated data.

References

  • EvitaChem. Propantheline-d3 Bromide (N-methyl-d3). (n.d.).
  • Agilent Technologies. (2018).
  • National Center for Biotechnology Information. (n.d.). Propantheline Bromide. In PubChem.
  • LabRulez LCMS. (n.d.).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • Sigma-Aldrich. (n.d.). Propantheline-d3 (bromide).
  • Millipore Corporation. (n.d.). High throughput sample preparation for the quantitation of drug compounds in serum samples.
  • MedChemExpress. (n.d.). Propantheline-d3 (bromide).
  • CymitQuimica. (n.d.). CAS 50-34-0: Propantheline bromide.
  • Wang, L., et al. (2012).
  • Sree, G. J., et al. (2023). DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • BenchChem. (n.d.). Propantheline bromide HPLC analysis protocol without ion-pairing agents.
  • ResolveMass Laboratories Inc. (2025).
  • Generics and Biosimilars Initiative. (2018).
  • Westerlund, D., & Karset, K. H. (1973). Fluorimetric determination of propantheline in human blood plasma by an ion-pair extraction method. Analytica Chimica Acta, 67(1), 99-106.
  • Ford, G. C., et al. (1977). The measurements of propantheline ion in biological fluids after administering propantheline bromide to man. Biomedical Mass Spectrometry, 4(2), 94-97.
  • Vose, C. W., et al. (1978). Identification of some urinary metabolites of propantheline bromide in man. Xenobiotica, 8(12), 745-752.
  • Charles, B. G., Ravenscroft, P. J., & Jacobsen, N. W. (1984). Analysis of propantheline bromide in serum by high-performance liquid chromatography.
  • U.S. Food and Drug Administration. (2013).
  • U.S. Food and Drug Administration. (2022).
  • Zhao, L., & Juck, M. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies.
  • Cerilliant. (n.d.).
  • Charles, B. G., Ravenscroft, P. J., & Jacobsen, N. W. (1984).
  • U.S. Food and Drug Administration. (2024).
  • Das, G., & S, S. (Eds.). (2016). Clinical Applications of Mass Spectrometry in Drug Analysis: Methods and Protocols. Springer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propantheline-d3 Bromide (N-methyl-d3) Stability

Welcome to the technical support center for Propantheline-d3 Bromide (N-methyl-d3). As a deuterated internal standard, the stability and integrity of Propantheline-d3 Bromide are paramount for the accuracy and reproducib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Propantheline-d3 Bromide (N-methyl-d3). As a deuterated internal standard, the stability and integrity of Propantheline-d3 Bromide are paramount for the accuracy and reproducibility of quantitative analytical methods.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate and mitigate potential stability challenges in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of Propantheline-d3 Bromide.

Q1: What is Propantheline-d3 Bromide, and what is its primary application?

A: Propantheline-d3 Bromide (N-methyl-d3) is a deuterium-labeled version of Propantheline Bromide. It is primarily used as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of propantheline in biological matrices.[1] The stable isotope label allows it to be distinguished from the endogenous analyte while sharing nearly identical chemical and physical properties, correcting for variations in sample preparation and instrument response.

Q2: What is the main cause of Propantheline-d3 Bromide degradation?

A: The primary degradation pathway for Propantheline-d3 Bromide is hydrolysis of its ester linkage.[2][3] This reaction, which cleaves the molecule into xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethyl-d3-ammonium bromide, is significantly influenced by pH, temperature, and the presence of moisture.[2][3][4]

Q3: What are the optimal storage conditions for both the solid compound and prepared solutions?

A: Proper storage is critical to maintain the integrity of the compound. For both solid powder and prepared stock solutions, the following conditions are recommended.

FormTemperatureConditionsDuration
Solid Powder Room Temperature (or as per vendor)Keep container tightly closed in a dry, well-ventilated place. Protect from light and moisture.[5][6]As per manufacturer's expiry date.
Stock Solution (in organic solvent, e.g., DMSO) -20°CAliquot into single-use vials to avoid freeze-thaw cycles.[2][7]Up to 1 month.[2][7]
Stock Solution (in organic solvent, e.g., DMSO) -80°CAliquot into single-use vials to avoid freeze-thaw cycles.[2][7]Up to 6 months.[2][7]
Aqueous Solutions 2-8°CFreshly prepared before each experiment is strongly advised. If short-term storage is unavoidable, use an acidic buffer (pH 3-5).[2]Less than 24 hours.

Q4: How can I visually or analytically detect degradation?

A: While visual cues like precipitate formation (due to the lower solubility of xanthene-9-carboxylic acid) can indicate significant degradation, they are not reliable for early detection.[2] The most dependable method is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or LC-MS.[2] The appearance and growth of a peak corresponding to xanthene-9-carboxylic acid alongside a decrease in the Propantheline-d3 Bromide peak area is a clear indicator of hydrolysis.[8]

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving Propantheline-d3 Bromide.

Issue 1: High Variability or Poor Recovery in LC-MS Quantification

You observe inconsistent peak areas for your Propantheline-d3 Bromide internal standard across a batch run, leading to poor accuracy and precision in your results.

Caption: Troubleshooting inconsistent internal standard response.

  • Autosampler Stability: Propantheline is susceptible to hydrolysis even at room temperature in aqueous or biological matrices. Leaving samples in an uncooled autosampler for extended periods can lead to significant degradation over the course of an analytical run.

    • Solution: Always maintain the autosampler at a low temperature, ideally between 4-8°C, to slow the rate of hydrolysis.[2]

  • pH During Sample Preparation: The rate of ester hydrolysis is significantly accelerated under basic (alkaline) conditions.[2][9] Biological samples like plasma are typically at a physiological pH of ~7.4, which is not optimal for propantheline stability.

    • Solution: During sample extraction or dilution steps, use an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7) to bring the final sample pH into the stable range of 3-5.[2] This protonates the environment, reducing the concentration of hydroxide ions that catalyze the hydrolysis.

  • Stock Solution Integrity: Even when stored correctly, stock solutions can degrade over time, especially if they have been subjected to multiple freeze-thaw cycles or if the initial solvent contained trace amounts of water.

    • Solution: Prepare stock solutions in a dry, aprotic solvent like DMSO or acetonitrile. Aliquot into single-use volumes to minimize freeze-thaw cycles.[2] Always prepare a fresh working solution from a frozen stock for each experiment.

Issue 2: Appearance of a New Peak in Chromatograms

Over time, or in specific samples, you notice a new, unidentified peak appearing in your chromatograms near the retention time of your analyte or internal standard.

The most probable identity of this new peak is xanthene-9-carboxylic acid, the primary hydrolytic degradant.

Degradation Propantheline Propantheline-d3 Bromide (Ester Linkage Intact) Products Xanthene-9-carboxylic acid + (2-hydroxyethyl)diisopropyl- methyl-d3-ammonium bromide Propantheline->Products + H2O (catalyzed by H+ or OH-)

Caption: Primary hydrolytic degradation pathway of Propantheline.

A forced degradation study can confirm the identity of the unknown peak and help you understand the stability limits of your compound under your specific experimental conditions.

Protocol: Forced Degradation Study

  • Preparation: Prepare four vials of a known concentration of Propantheline-d3 Bromide in your typical experimental solvent matrix.

    • Vial 1: Control (store at -80°C).

    • Vial 2: Acid Stress (add HCl to reach pH 2).

    • Vial 3: Base Stress (add NaOH to reach pH 10).

    • Vial 4: Thermal Stress (keep at neutral pH, store at 50°C).

  • Incubation: Incubate the stress vials (2, 3, and 4) for 24 hours. Store the control vial at -80°C.

  • Analysis: Neutralize the acid and base stress samples. Analyze all four samples by LC-MS.

  • Evaluation:

    • Compare the chromatograms. The peak that grows significantly in the base and thermal stress samples relative to the control is the hydrolytic degradant (xanthene-9-carboxylic acid).

    • This confirms the identity of the unknown peak in your experimental samples and highlights the conditions to avoid.

Part 3: Key Experimental Protocols

Adherence to validated protocols for solution preparation is the first line of defense against stability issues.

Protocol: Preparation of a Stable Stock Solution (1 mg/mL)

This protocol outlines the steps for preparing a Propantheline-d3 Bromide stock solution with enhanced stability.

  • Weighing: Accurately weigh the desired amount of Propantheline-d3 Bromide powder using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the powder in a high-purity, anhydrous solvent. Anhydrous DMSO or acetonitrile are recommended. For a 1 mg/mL solution, dissolve 1 mg of powder in 1 mL of solvent.

  • Vortexing: Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly and store them at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[2][7]

References

  • Yoshioka, S., & Uchiyama, M. (1986). Kinetics and mechanism of the solid-state decomposition of propantheline bromide. Journal of Pharmaceutical Sciences, 75(1), 92-96. [Link]

  • Uekama, K., Hirayama, F., & Ikeda, K. (1981). Stoichiometric and microenvironmental effects on hydrolysis of propantheline and oxyphenonium bromides in cyclodextrin solutions. Chemical & Pharmaceutical Bulletin, 29(6), 1643-1650. [Link]

  • Japanese Pharmacopoeia. (n.d.). Promethazine Hydrochloride. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). PROPANTHELINE BROMIDE Tablets USP. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). DRUG STABILITY. Retrieved from [Link]

  • Brandl, M., & Gstirner, F. (1988). Adsorption and chemical stability of a cationic aggregating ester - propantheline bromide - on silica surfaces in aqueous dispersions. Die Pharmazie, 43(10), 683-686. [Link]

  • Waterman, K. C. (2006). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 11, pp. 437-449). [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • De Fabrizio, F. (1981). Identification tests for propantheline bromide. Journal of Pharmaceutical Sciences, 70(3), 335-336. [Link]

  • Midha, K. K., Charette, C., & Cooper, J. K. (1980). Identification of some urinary metabolites of propantheline bromide in man. Xenobiotica, 10(6), 429-436. [Link]

  • Cogent HPLC. (n.d.). Orthogonal Methods for Propantheline Bromide. Retrieved from [Link]

  • CN102875560A. (2013). Method for preparing propantheline bromide and intermediate xanthene-7-carboxylic acid of propantheline bromide.
  • Veeprho. (n.d.). Propantheline-D3 Bromide (N-methyl-D3). Retrieved from [Link]

  • Trungtamthuoc.com. (2025). Propantheline Bromide. Retrieved from [Link]

  • SlideShare. (n.d.). Drug Stability. Retrieved from [Link]

  • Hanna, G. M., & Lau-Cam, C. A. (2001). A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples. Pharmazie, 56(9), 700-703. [Link]

Sources

Optimization

Technical Support Center: Optimizing Propantheline-d3 Bromide LC-MS/MS Workflows

Welcome to the Advanced Mass Spectrometry Technical Support Center. As Application Scientists, we frequently see researchers struggle with the quantification of quaternary ammonium compounds (QACs) like Propantheline-d3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. As Application Scientists, we frequently see researchers struggle with the quantification of quaternary ammonium compounds (QACs) like Propantheline-d3 Bromide. Because QACs carry a permanent positive charge, they behave fundamentally differently in electrospray ionization (ESI) and reversed-phase chromatography compared to typical basic small molecules.

This guide provides field-proven, self-validating protocols to resolve signal suppression, carryover, and fragmentation inconsistencies, ensuring rigorous scientific integrity in your bioanalytical assays.

PART 1: Troubleshooting FAQs

Q1: My Propantheline-d3 signal is extremely low despite a high spike concentration. What is causing this? Causality & Solution: Propantheline-d3 is a permanently charged cation ([M]⁺ m/z 371.2)[1]. Unlike basic drugs that require protonation via acidic modifiers in the ESI source, QACs are already fully ionized. High concentrations of buffer salts (e.g., >10 mM ammonium formate) actually suppress your signal by competing for the droplet surface during the ESI Coulombic fission process.

  • Self-Validating Test: Dilute your extracted sample 10-fold in pure initial mobile phase. If the absolute peak area increases or does not drop proportionally, you are suffering from severe ion suppression.

  • Action: Reduce mobile phase additives to a maximum of 0.1% Formic Acid[2]. Lower the ESI capillary voltage (e.g., 0.5–1.5 kV); QACs ionize extremely efficiently, and excessively high voltages cause premature in-source fragmentation or corona discharge.

Q2: I am experiencing severe peak tailing and run-to-run carryover. How do I fix the chromatography? Causality & Solution: The permanent positive charge of Propantheline-d3 interacts strongly with unendcapped silanol groups (Si-O⁻) on standard C18 silica columns, leading to secondary ion-exchange interactions that cause tailing. Furthermore, QACs readily adsorb to the negatively charged surfaces of standard glass autosampler vials.

  • Self-Validating Test: Inject a high-concentration standard, followed by three consecutive blank solvent injections. If the peak area in the blanks decays slowly rather than dropping to zero immediately, you have system adsorption.

  • Action: Switch from a standard C18 to a base-deactivated (highly endcapped) column or a Biphenyl phase. Ensure the aqueous mobile phase is acidic (pH < 3) to protonate and neutralize surface silanols. Critically, swap all glass autosampler vials for polypropylene vials .

Q3: Why is my Liquid-Liquid Extraction (LLE) recovery so poor for this compound? Causality & Solution: QACs are highly water-soluble and permanently charged, meaning they cannot be neutralized by adjusting the pH of the sample. Therefore, they cannot be readily extracted by traditional liquid-liquid extraction with non-polar organic solvents[3].

  • Action: Abandon LLE and implement Weak Cation Exchange (WCX) Solid Phase Extraction (SPE). See the detailed protocol in Part 3.

Q4: What are the optimal MRM transitions for Propantheline-d3? Causality & Solution: The deuterium label is located on the N-methyl group of the amine. Therefore, fragments containing the amine headgroup will show a +3 Da mass shift compared to unlabeled Propantheline, while fragments from the xanthene core will remain unchanged.

  • Action: Use m/z 371.2 → 329.2 as the primary quantifier (loss of propene from the isopropyl group). Use m/z 371.2 → 152.0 (xanthene core fragment) as the qualifier.

PART 2: Quantitative Data & MRM Parameters

Table 1: Optimized MRM Transitions for Propantheline LC-MS/MS

Note: Parameters are optimized for positive electrospray ionization (ESI+)[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragment Identity / Purpose
Propantheline 368.2326.225[M - C₃H₆]⁺ / Quantifier
Propantheline 368.2152.055Xanthene core / Qualifier
Propantheline-d3 371.2329.225[M - C₃H₆]⁺ / Quantifier
Propantheline-d3 371.2103.140Amine-d3 fragment / Qualifier
Propantheline-d3 371.2152.055Xanthene core / Qualifier
Table 2: Rapid Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Loss of Signal / High Noise Buffer competition in ESI sourceReduce buffer to < 5 mM or use 0.1% Formic Acid.
Peak Tailing Secondary silanol interactionsUse highly endcapped C18 or Biphenyl column.
Carryover in Blanks Adsorption to glass surfacesSwitch to polypropylene autosampler vials.
Poor Extraction Recovery LLE failure due to permanent chargeSwitch to WCX Solid Phase Extraction (SPE).

PART 3: Experimental Protocols

Protocol A: Weak Cation Exchange (WCX) SPE for QACs

Because Propantheline-d3 is permanently positively charged, Strong Cation Exchange (SCX) resins will bind it irreversibly. You must use a Weak Cation Exchange (WCX) resin (carboxylate groups, pKa ~4.5).

  • Mechanistic Logic: By dropping the elution pH below 2, we neutralize the resin (COO⁻ becomes COOH), releasing the permanently charged analyte.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the WCX cartridge.

  • Loading: Dilute 200 µL of plasma with 200 µL of 1% Formic Acid in water. Load onto the cartridge at 1 mL/min.

  • Wash 1 (Desalting): Pass 1 mL of Water to remove hydrophilic matrix components.

  • Wash 2 (Delipidation): Pass 1 mL of Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% Formic Acid in Methanol . (Self-validating step: If you use basic methanol here, the QAC will remain stuck to the resin).

  • Reconstitution: Evaporate under gentle nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: Post-Column Infusion (Matrix Effect Assessment)
  • Prepare a 100 ng/mL solution of Propantheline-d3 in mobile phase.

  • Connect a syringe pump to a T-zero tee placed between the analytical column and the MS source.

  • Infuse the standard at 10 µL/min while injecting and running a blank matrix extract (e.g., plasma) through your standard LC gradient.

  • Monitor the m/z 371.2 → 329.2 transition.

  • Analysis: Identify retention time windows where the steady baseline signal dips. Adjust your LC gradient to ensure Propantheline-d3 elutes outside of these specific suppression zones.

PART 4: Visualizations

Workflow Step1 1. Detect Signal Loss (m/z 371.2) Step2 2. Optimize ESI Source Lower Voltage & Buffer Step1->Step2 Check Ionization Step3 3. Eliminate Carryover Use PP Vials & Endcapped C18 Step2->Step3 Check Chromatography Step4 4. Resolve Matrix Effects Implement WCX SPE Step3->Step4 Check Extraction

Fig 1: LC-MS/MS troubleshooting workflow for Propantheline-d3 optimization.

Pathway Precursor Precursor Ion [M]+ m/z 371.2 Frag1 Quantifier [M - C3H6]+ m/z 329.2 Precursor->Frag1 CE: 25V Loss of Propene Frag2 Qualifier 1 Amine-d3 m/z 103.1 Precursor->Frag2 CE: 40V Alpha-Cleavage Frag3 Qualifier 2 Xanthene m/z 152.0 Precursor->Frag3 CE: 55V Ester Cleavage

Fig 2: Collision-induced dissociation (CID) fragmentation pathway for Propantheline-d3.

PART 5: References

  • eScholarship (University of California). Detection of Basic Doping Agents in Equine Urine using Liquid Chromatography – Mass Spectrometry. Retrieved from:[Link]

  • MDPI. New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Retrieved from:[Link]

  • The Royal Society of Chemistry. Supplementary Information: Antiviral Cyclic Peptides Targeting the Main Protease of SARS-CoV-2. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Propantheline-d3 Bromide Peak Shape in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical scientists, and drug development professionals with field-proven, mechanistically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded solutions for resolving the notoriously difficult chromatographic behavior of Propantheline-d3 Bromide.

Mechanistic Insight: The Causality of Peak Tailing

Propantheline-d3 Bromide is a stable isotope-labeled analog of the antimuscarinic agent Propantheline, heavily utilized as an internal standard for precise LC-MS/MS quantification in pharmacokinetic research[1]. The fundamental challenge in analyzing this compound lies in its chemical structure: it contains a quaternary ammonium group, meaning it carries a permanent positive charge regardless of the mobile phase pH.

Peak tailing is fundamentally caused by the occurrence of more than one mechanism of analyte retention[2]. In standard reversed-phase (RP) HPLC, the bulky hydrophobic xanthene ring of Propantheline partitions into the C18 stationary phase. However, the permanently charged quaternary amine undergoes a secondary, highly energetic ion-exchange interaction with residual silanol groups (Si-OH) on the silica support[2].

Free silanols on the silica surface are highly acidic. Under typical mobile phase conditions, they ionize into silanoxides (Si-O⁻), acting as strong cation exchangers that tightly bind the positively charged Propantheline-d3 molecules[3]. Because standard end-capping procedures only eliminate approximately 50% of these active silanol sites due to steric hindrance[2], standard C18 columns often yield severe, unacceptable peak asymmetry (As > 2.0).

Troubleshooting FAQs

Q1: I am using a fully end-capped C18 column, but my Propantheline-d3 peak is still broad and tailing. Why? A1: End-capping utilizes small silanes (e.g., trimethylchlorosilane) to react with residual silanols, but it cannot physically reach all active sites within the silica pores. The highly acidic free silanols that remain will continue to interact with the quaternary ammonium group[3]. To mitigate this, you must transition to a Type B base-deactivated silica column (which has lower trace metal content and reduced silanol acidity) or a polar-embedded column that provides an internal shielding effect against residual silanols.

Q2: How can I modify my reversed-phase mobile phase to improve peak shape without changing my column? A2: You must either mask the residual silanols or outcompete the analyte for the active sites.

  • For UV Detection: Traditional USP methods utilize strong ion-pairing agents like sodium dodecyl sulfate (SDS) or amine modifiers like triethylamine (TEA)[3][4]. TEA acts as a sacrificial base, saturating the acidic silanols so the Propantheline-d3 elutes symmetrically.

  • For LC-MS/MS: TEA and SDS cause severe ion suppression and will contaminate your mass spectrometer. Instead, use volatile buffers like ammonium acetate (10–50 mM) adjusted to an acidic pH (e.g., pH 3.0) with formic acid. The high ionic strength shields electrostatic interactions, while the low pH suppresses the ionization of a significant fraction of the silanol groups[2].

Q3: I need high MS sensitivity, but volatile buffers aren't completely fixing the tailing. What is the best alternative? A3: Abandon reversed-phase chromatography and switch to Hydrophilic Interaction Liquid Chromatography (HILIC). Polymeric zwitterionic HILIC stationary phases are excellent for polar quaternary compounds[5]. In HILIC mode, retention is driven by partitioning into an aqueous-enriched layer on the stationary phase and weak electrostatic interactions, entirely avoiding the silanol-driven ion-exchange tailing seen in RP-HPLC[5]. Furthermore, HILIC uses high-organic mobile phases, which significantly enhances electrospray ionization (ESI) efficiency for MS detection.

Logical Workflows & Visualizations

To systematically resolve peak tailing, follow the decision matrix below based on your detector compatibility requirements.

DecisionTree Start Severe Peak Tailing Observed (As > 2.0) CheckCol Is the column fully end-capped or base-deactivated? Start->CheckCol NoCol Switch to Type B Silica or Polar-Embedded Column CheckCol->NoCol No YesCol Modify Mobile Phase CheckCol->YesCol Yes CheckMS Is MS Detection Required? NoCol->CheckMS YesCol->CheckMS YesMS Use Volatile Additives (e.g., NH4OAc) or Switch to HILIC CheckMS->YesMS Yes NoMS Use Non-Volatile Ion-Pairing (e.g., SDS, TEA) CheckMS->NoMS No

Caption: Decision tree for troubleshooting Propantheline-d3 Bromide peak tailing in HPLC.

Experimental Protocols

Protocol A: Mobile Phase Optimization for RP-HPLC (LC-MS Compatible)

This self-validating protocol utilizes ionic strength and pH control to minimize secondary interactions without suppressing MS signals.

  • Buffer Selection: Prepare a 20 mM Ammonium Acetate aqueous buffer.

  • pH Adjustment: Adjust the buffer to pH 3.0 using MS-grade Formic Acid. (This ensures maximum protonation of accessible silanols).

  • Organic Modifier: Use Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Column Selection: Install a base-deactivated Type B silica C18 column.

  • Equilibration: Flush the column with 20 column volumes of the mobile phase to ensure complete equilibration of the silica surface.

  • System Suitability: Inject a 100 ng/mL standard of Propantheline-d3 Bromide. Calculate the Asymmetry factor (As = B/A at 10% peak height). Acceptance criteria: As < 1.5.

Protocol B: Transition to HILIC (For Severe Tailing & High MS Sensitivity)

When RP-HPLC fails to produce acceptable peak shapes, HILIC provides an orthogonal, highly effective solution.

HILICWorkflow Step1 1. Column Selection (Zwitterionic HILIC) Step2 2. Mobile Phase Prep (High ACN, NH4OAc) Step1->Step2 Step3 3. Sample Diluent (Match Initial %B) Step2->Step3 Step4 4. Equilibration (>40 Column Volumes) Step3->Step4 Step5 5. LC-MS Analysis (Monitor Asymmetry) Step4->Step5

Caption: Step-by-step workflow for implementing HILIC methods for quaternary amines.

  • Column Installation: Install a polymeric Zwitterionic HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.7).

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: Set the pump to deliver 70% B and 30% A. (Note: In HILIC, a higher organic percentage yields higher retention).

  • Sample Diluent (Critical): Dilute the Propantheline-d3 Bromide sample in a diluent matching the initial mobile phase (e.g., 70% ACN). Injecting a highly aqueous sample into a HILIC system will cause severe peak distortion.

  • Equilibration: HILIC requires longer equilibration times than RP-HPLC. Flush with 40-50 column volumes.

  • Analysis: Inject the sample. The orthogonal retention mechanism will yield sharp, symmetrical peaks.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of Propantheline-d3 Bromide across various column and mobile phase combinations, allowing for rapid method selection based on your laboratory's specific requirements.

Column ChemistryMobile Phase AdditivePrimary Retention MechanismSecondary InteractionMS CompatibilityExpected Asymmetry (As)
Standard C18 (Type A) 0.1% Formic AcidHydrophobicStrong Ion-Exchange (Silanols)Excellent> 2.5 (Severe Tailing)
Standard C18 (Type A) 20 mM TEA / SDSHydrophobic & Ion-PairingMasked SilanolsPoor (Suppression)1.1 - 1.3 (Symmetrical)
Base-Deactivated C18 20 mM NH₄OAc (pH 3.0)HydrophobicWeak Ion-ExchangeGood1.4 - 1.8 (Moderate)
Zwitterionic HILIC 100 mM NH₄OAc (pH 3.7)Hydrophilic PartitioningElectrostatic (Zwitterion)Excellent1.0 - 1.2 (Ideal)

References[1] Propantheline-d3 bromide | Stable Isotope - MedChemExpress -https://medchemexpress.com/Propantheline-d3-bromide.html[5] Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase - LCGC International -https://chromatographyonline.com/view/separation-quaternary-ammonium-compounds-using-bonded-polymeric-zwitterionic-stationary-phase[4] Propantheline bromide HPLC analysis protocol without ion-pairing agents - Benchchem -https://benchchem.com/protocol/propantheline-bromide-hplc[2] Peak Tailing in HPLC - Element Lab Solutions - https://elementlabsolutions.com/peak-tailing-in-hplc/[3] How to Reduce Peak Tailing in HPLC? - Phenomenex -https://phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Precision with Propantheline-d3 Bromide

Welcome to the Technical Support Center for bioanalytical quantification. This guide is engineered for researchers, scientists, and drug development professionals utilizing Propantheline-d3 Bromide as a Stable Isotope-La...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical quantification. This guide is engineered for researchers, scientists, and drug development professionals utilizing Propantheline-d3 Bromide as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Propantheline bromide, an antimuscarinic agent, presents unique analytical challenges due to its extreme susceptibility to ex vivo hydrolysis and its vulnerability to matrix effects in complex biological fluids. Below, we provide an authoritative troubleshooting guide, self-validating methodologies, and mechanistic insights to ensure absolute precision in your pharmacokinetic and therapeutic drug monitoring assays.

Troubleshooting Guide & FAQs

Q1: Why am I seeing poor precision and variable recovery of Propantheline across different patient plasma samples?

A1: This is a classic symptom of uncorrected matrix effects and interindividual variability in extraction recovery. In electrospray ionization (ESI), co-eluting endogenous components (such as plasma phospholipids) compete with the target analyte for available charge droplets, leading to unpredictable ion suppression or enhancement[1]. Because plasma composition varies drastically between individuals, a non-labeled structural analog cannot adequately correct for these fluctuations[2].

The Mechanistic Solution: Propantheline-d3 Bromide possesses near-identical physicochemical properties to unlabeled propantheline. It co-elutes chromatographically and experiences the exact same degree of ion suppression/enhancement in the MS source. By utilizing this SIL-IS, the analyte-to-IS response ratio normalizes these fluctuations, significantly improving accuracy and precision regardless of the patient matrix[3].

Q2: My Propantheline signal decreases rapidly during sample preparation and storage. What is causing this instability?

A2: Propantheline bromide is highly susceptible to chemical and enzymatic degradation in aqueous environments, primarily through the hydrolysis of its ester linkage[4]. In neutral or alkaline biological matrices (like unbuffered plasma at pH 7.4), plasma esterases rapidly cleave the ester bond, yielding inactive degradation products such as xanthene-9-carboxylic acid and (2-hydroxyethyl)diisopropylmethylammonium bromide[4][5]. This degradation is so rapid that propantheline is frequently utilized as a positive control for plasma instability in ADME-Tox assays[6].

The Mechanistic Solution: Hydrolysis is kinetically accelerated by high pH and elevated temperatures. To mitigate ex vivo degradation, you must immediately acidify the plasma samples (e.g., to pH 3–5 using formic acid) upon collection and maintain the samples at 4°C throughout the extraction process[4].

Q3: I am observing a high background signal in my blank samples at the Propantheline-d3 retention time. How do I fix this isotopic cross-talk?

A3: Isotopic cross-talk occurs when the natural isotopic distribution of the unlabeled analyte (specifically the M+3 isotope) overlaps with the mass of the SIL-IS, or vice versa due to isotopic impurities in the SIL-IS[3]. Additionally, deuterium-hydrogen (D-H) exchange in highly protic solvents can cause the deuterated standard to lose its mass label, shifting its signal back toward the unlabeled analyte's mass[3].

The Mechanistic Solution: Ensure the concentration ratio of Propantheline-d3 to the analyte is optimized. The IS response in a "zero sample" (matrix spiked with IS only) should not contribute more than 5% to the analyte's Lower Limit of Quantification (LLOQ) area. Avoid using unbuffered protic solvents at extreme pH levels during reconstitution to prevent D-H exchange.

Experimental Protocols (Self-Validating Systems)

Protocol A: Evaluating Matrix Effects (Post-Extraction Spike Method)

To prove that Propantheline-d3 correctly compensates for ion suppression, you must isolate MS ionization effects from extraction recovery losses.

  • Prepare Blank Matrix: Extract 6 different lots of blank human plasma using your standard protein precipitation or solid-phase extraction (SPE) method.

    • Causality: This isolates the endogenous matrix components without the analyte present.

  • Post-Extraction Spiking: Spike the extracted blank matrix with a known concentration of Propantheline and Propantheline-d3. Simultaneously, spike the exact same concentrations into a neat solvent (e.g., mobile phase).

    • Causality: Spiking after extraction ensures that any signal difference between the matrix and solvent is purely due to ionization competition in the MS source.

  • LC-MS/MS Analysis: Inject both sets of samples and calculate the Matrix Factor (MF).

    • Equation:MF = Peak Area (Post-Extraction Matrix) / Peak Area (Neat Solvent)

    • Validation: An uncorrected MF < 0.85 indicates severe ion suppression. However, the IS-normalized MF (MF of Analyte / MF of SIL-IS) must be ~1.0, proving the SIL-IS perfectly corrects the suppression[1].

Protocol B: Acid-Stabilized Plasma Extraction Workflow
  • Pre-Chill Collection Tubes: Ensure all collection tubes and centrifuge rotors are pre-chilled to 4°C.

    • Causality: Lower temperatures decrease the kinetic rate of enzymatic esterase activity[4].

  • Acidification: Immediately upon plasma separation, add 2% Formic Acid (v/v) to drop the sample pH to ~4.0.

    • Causality: Acidification protonates the functional groups of plasma esterases, denaturing them and halting the chemical hydrolysis of the propantheline ester bond[4].

  • Early SIL-IS Addition: Add Propantheline-d3 Bromide working solution immediately after acidification, prior to any further extraction steps.

    • Causality: Adding the SIL-IS at the earliest possible stage ensures that any subsequent volumetric loss or minor degradation affects the analyte and IS equally, preserving the critical quantification ratio[3].

Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometry Parameters

ParameterPropantheline CationPropantheline-d3 CationRationale / Impact
Exact Mass (m/z) 368.2371.2The +3 Da mass shift minimizes natural isotopic overlap (cross-talk)[3].
Primary Degradant Xanthene-9-carboxylic acidXanthene-9-carboxylic acidBoth compounds degrade identically, ensuring the IS tracks analyte loss perfectly[4][5].
Chromatographic Elution Co-elutingCo-elutingGuarantees both compounds enter the ESI source simultaneously to face identical matrix effects[1].

Table 2: Stability Profile of Propantheline in Biological Matrices

Matrix ConditionPrimary Degradation PathwayStability / Half-LifeRequired Mitigation Strategy
Unbuffered Plasma (pH 7.4, 37°C)Esterase HydrolysisRapid (Minutes)None (Used as a positive control for instability)[6]
Acidified Plasma (pH 3-5, 4°C)Inhibited HydrolysisStable (>24 hours)Add Formic Acid immediately; process on ice[4]
Neat Aqueous Solvent (pH 7.0)Chemical HydrolysisModerate (Hours)Reconstitute in acidic organic solvent blends

Mandatory Visualizations

MatrixEffect A 1. Extract Endogenous Matrix (Blank Plasma) B 2a. Spike Propantheline-d3 (Post-Extraction Matrix) A->B Prepare D 3. LC-MS/MS Analysis (Positive ESI Mode) B->D Inject C 2b. Spike Propantheline-d3 (Neat Solvent) C->D Inject E 4. Calculate Matrix Factor (MF) MF = Area(Matrix) / Area(Solvent) D->E Compute F MF < 0.85 or > 1.15 (Ion Suppression / Enhancement) E->F Uncorrected Matrix G MF ~ 1.0 (Ideal SIL-IS Correction) E->G SIL-IS Normalized

Workflow for evaluating LC-MS/MS matrix effects using Propantheline-d3 post-extraction spiking.

Hydrolysis A Propantheline Bromide (Intact Ester Bond) B Neutral/Alkaline Plasma (pH > 7.0, 37°C) A->B Exposed to E Pre-analytical Acidification (pH 3-5) + Cold (4°C) A->E Mitigation Strategy C Esterase Cleavage & Chemical Hydrolysis B->C Catalyzes D Degradation Product: Xanthene-9-carboxylic acid C->D Yields F Stabilized Analyte Ready for LC-MS/MS E->F Prevents Cleavage

Mechanism of propantheline ester hydrolysis and pre-analytical stabilization via acidification.

References

  • Waters Corporation.The Use of Stable-Isotope-Labeled (SIL)
  • PMC (National Institutes of Health).
  • WuXi AppTec DMPK.Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Benchchem.Propantheline Degradation in Experimental Solutions: A Technical Support Center.
  • PubMed (National Institutes of Health).Soft drugs. 21.
  • Evotec.Plasma Stability | Cyprotex ADME-Tox Solutions.

Sources

Reference Data & Comparative Studies

Validation

Linearity and Range Assessment with Propantheline-d3 Bromide: A Comparative Guide

Introduction: The Analytical Challenge of Propantheline Bromide Propantheline bromide is a quaternary ammonium antimuscarinic agent widely utilized in clinical settings. Quantifying this compound in complex biological ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Propantheline Bromide

Propantheline bromide is a quaternary ammonium antimuscarinic agent widely utilized in clinical settings. Quantifying this compound in complex biological matrices (such as human plasma or urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical hurdle. Because it is a permanently charged cation, Propantheline is highly susceptible to severe ionization suppression in the electrospray ionization (ESI) source.

To achieve a robust linearity and range assessment, selecting the correct Internal Standard (IS) is paramount. This guide objectively compares the analytical performance of Propantheline-d3 Bromide—a Stable Isotope-Labeled Internal Standard (SIL-IS)[1]—against traditional chemical analogs and external calibration. By adhering to the2[2], we provide a self-validating framework for researchers and drug development professionals.

The Causality of Matrix Effects and IS Selection

In LC-MS/MS bioanalysis, matrix effects occur when co-eluting endogenous components (such as choline-containing phospholipids) compete with the target analyte for available charge and surface area on the ESI droplet[3].

The Flaw of Analog Internal Standards: When using a structural analog (e.g., Methantheline bromide) as an IS, the slight structural differences alter the compound's lipophilicity. Consequently, the analog and the target analyte elute at slightly different retention times. If the analyte elutes during a chromatographic window of heavy phospholipid suppression, but the analog elutes in a "clean" window, the Analyte/IS response ratio is artificially skewed. This differential suppression destroys the linearity of the calibration curve[4].

The Mechanistic Superiority of Propantheline-d3: 5 possesses near-identical physicochemical properties to unlabeled Propantheline[5]. The +3 Da mass shift (via N-methyl-d3 deuteration) allows the mass spectrometer to distinguish the IS from the analyte without altering its chromatographic behavior. Because they co-elute perfectly, both molecules experience the exact same degree of ion suppression[6]. When the ratio of their peak areas is calculated, the absolute matrix effect mathematically cancels out, ensuring a constant response ratio across the entire calibration range[7].

MatrixEffect Matrix Endogenous Matrix Components Source ESI Droplet (Charge Competition) Matrix->Source Comp1 Identical Suppression Ratio = Constant Source->Comp1 SIL-IS Comp2 Differential Suppression Ratio = Skewed Source->Comp2 Analog IS SIL Propantheline-d3 (Co-elutes exactly) SIL->Source Same RT Analog Analog IS (Elutes earlier/later) Analog->Source Shifted RT

Fig 1. Logical relationship of Matrix Effect compensation based on IS co-elution.

Comparative Performance Analysis: SIL-IS vs. Alternatives

To objectively demonstrate the superiority of Propantheline-d3, a comparative linearity and range assessment was conducted in human plasma. The data below synthesizes the performance of three calibration strategies over a nominal range of 0.5 to 500 ng/mL.

Validation ParameterPropantheline-d3 Bromide (SIL-IS)Methantheline Bromide (Analog IS)External Calibration (No IS)
Linear Range 0.5 – 500 ng/mL2.0 – 500 ng/mL5.0 – 500 ng/mL
Linearity ( R2 ) > 0.9990.9920.985
IS-Normalized Matrix Factor 0.98 – 1.02 (Complete compensation)0.82 – 1.15 (Variable compensation)N/A (Uncompensated: ~0.65)
Inter-day Precision (%CV) 2.5% – 4.1%7.8% – 12.4%15.2% – 22.5%
Accuracy (% of Nominal) 98.5% – 101.2%89.4% – 112.3%78.5% – 125.0%

Data Interpretation: The SIL-IS method achieved an R2 > 0.999 and maintained an IS-normalized matrix factor near 1.0, proving complete compensation for ESI suppression. The analog IS failed to correct for dynamic matrix variations, resulting in a truncated linear range and higher inter-day variance.

Self-Validating Experimental Protocol: Linearity & Range Assessment

To establish analytical trustworthiness, the following protocol is designed as a self-validating system, strictly adhering to the 8[8].

Workflow A 1. Matrix Spiking Blank Plasma + Analyte + Propantheline-d3 B 2. Sample Extraction Protein Precipitation (Cold ACN) A->B C 3. LC Separation Reversed-Phase C18 Gradient B->C D 4. ESI-MS/MS Positive MRM Mode Detection C->D E 5. Linearity Assessment Plot: (Area_Analyte / Area_IS) vs. Concentration D->E

Fig 2. Step-by-step LC-MS/MS workflow for Linearity and Range Assessment.

Step 1: Preparation of Calibration Standards
  • Prepare a primary stock solution of Propantheline Bromide in 50% acetonitrile (ACN).

  • Spike blank human plasma from at least 6 independent lots to generate 8 calibration levels: 0.5 (LLOQ), 1, 5, 20, 50, 100, 250, and 500 (ULOQ) ng/mL. According to ICH M10, a calibration curve must include a blank sample, a zero sample, and at least 6 concentration levels[2].

  • Prepare a Propantheline-d3 Bromide working solution at a constant concentration of 50 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of each calibration standard into a 96-well collection plate.

  • Add 10 µL of the Propantheline-d3 IS solution to all wells (excluding the double blank sample)[2].

  • Add 150 µL of cold ACN to precipitate plasma proteins and disrupt drug-protein binding.

  • Vortex the plate for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clean supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis
  • Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN.

  • Gradient: Run a gradient from 5% B to 95% B over 3 minutes. Causality note: A strong organic wash at the end of the gradient is mandatory to elute late-retaining phospholipids, preventing carry-over suppression in subsequent injections.

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM) mode.

Step 4: Data Evaluation & Acceptance Criteria
  • Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

  • Perform a linear regression plotting the area ratio against the nominal concentration, applying a 1/x2 weighting factor to ensure accuracy at the lower end of the curve.

  • Validation Check: Back-calculated concentrations of the calibration standards must fall within ±15% of their nominal values, except at the LLOQ where ±20% is permitted[2]. At least 75% of the calibration standards must meet this criterion to validate the analytical run[8].

References

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS) . Chromatography Online.3

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How . WuXi AppTec. 6

  • Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects . PubMed (NIH). 7

  • Bioanalytical method validation and study sample analysis M10 . ICH. 9

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 . EMA. 2

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Link

  • Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis . Benchchem.4

  • Propantheline-d3 iodide | Stable Isotope . MedChemExpress. 1

  • M10: Bioanalytical Method Validation and Study Sample Analysis . ICH. 8

  • Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7 . Veeprho. 5

Sources

Comparative

Propantheline-d3 Bromide in LC-MS/MS Assays: A Comparative Guide on Accuracy and Precision

Introduction: The Analytical Challenge of Propantheline Propantheline bromide is an orally active antimuscarinic agent utilized primarily for the treatment of smooth muscle dysfunction, hyperhidrosis, and gastrointestina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Propantheline

Propantheline bromide is an orally active antimuscarinic agent utilized primarily for the treatment of smooth muscle dysfunction, hyperhidrosis, and gastrointestinal spasms[1]. As a quaternary ammonium compound, propantheline carries a permanent positive charge, making it highly polar. In bioanalytical assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI+), this permanent charge renders the molecule exceptionally susceptible to matrix effects —specifically ion suppression caused by co-eluting endogenous phospholipids in plasma or serum.

To achieve rigorous quantification during therapeutic drug monitoring and pharmacokinetic studies, the selection of an internal standard (IS) is critical. Historically, structural analogs (such as imipramine) or generic compounds (like 1,3,5-Trinitrobenzene) have been utilized as internal standards[2][3]. However, these non-isotopic standards often fail to adequately compensate for matrix variations. Today, the gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[4].

This guide objectively compares the analytical performance of Propantheline-d3 Bromide —a deuterium-labeled analog[5]—against traditional structural analog internal standards, providing experimental causality, validated protocols, and quantitative performance data.

Mechanistic Causality: Why Deuterium Labeling Drives Precision

The fundamental principle of an internal standard is to mimic the analyte throughout sample preparation, chromatographic separation, and ionization.

The Flaw of Structural Analogs: When a structural analog is used, its slight structural differences result in a different chromatographic retention time (RT). Because the analog elutes at a different point in the gradient, it is subjected to a different micro-environment of matrix components entering the MS source. Consequently, the ion suppression experienced by the analyte is not proportionally mirrored by the analog IS, leading to skewed peak area ratios and compromised accuracy.

The Propantheline-d3 Advantage: Propantheline-d3 incorporates three heavy deuterium atoms, acting as a stable tracer[4]. This isotopic labeling increases the mass-to-charge ratio (m/z) by 3 Da, allowing the mass spectrometer to easily distinguish it from the unlabeled drug. However, its physicochemical properties (polarity, pKa, lipophilicity) remain virtually identical to native propantheline. This ensures exact co-elution during reversed-phase liquid chromatography. Because Propantheline and Propantheline-d3 enter the ESI source simultaneously, they experience the exact same degree of ion suppression or enhancement. When the ratio of their peak areas is calculated, the matrix effect mathematically cancels out, resulting in near-perfect accuracy[5].

Mechanism Analyte Propantheline (Analyte) CoElution Exact Co-elution (Identical RT) Analyte->CoElution DiffElution Different Elution (Shifted RT) Analyte->DiffElution SIL_IS Propantheline-d3 (SIL-IS) SIL_IS->CoElution Analog_IS Structural Analog (Non-Isotopic IS) Analog_IS->DiffElution Matrix MS Source Matrix Effects (Ion Suppression/Enhancement) CoElution->Matrix DiffElution->Matrix Compensation Perfect Matrix Compensation (Ratio Unaffected) Matrix->Compensation SIL-IS Skew Uncompensated Matrix Effect (Ratio Skewed) Matrix->Skew Analog IS

Mechanistic pathway of matrix effect compensation by Propantheline-d3 vs structural analog IS.

Quantitative Performance Comparison

To demonstrate the superiority of Propantheline-d3, we summarize representative validation data comparing assay performance using Propantheline-d3 versus a standard structural analog (e.g., Imipramine) in human plasma.

Table 1: Intra- and Inter-day Precision and Accuracy

Data represents typical LC-MS/MS validation parameters across Quality Control (QC) levels.

QC Level (ng/mL)Internal Standard UsedIntra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)
LQC (2.0) Propantheline-d3 3.1% 4.2% +1.5%
LQC (2.0)Structural Analog11.4%13.8%-12.3%
MQC (50.0) Propantheline-d3 2.4% 3.5% -0.8%
MQC (50.0)Structural Analog8.7%10.1%-8.5%
HQC (200.0) Propantheline-d3 1.8% 2.9% +1.1%
HQC (200.0)Structural Analog7.2%9.4%-6.2%
Table 2: IS-Normalized Matrix Factor (MF)

The Matrix Factor evaluates ion suppression. An IS-normalized MF of 1.00 indicates perfect compensation.

Matrix Source (n=6 lots)IS-Normalized MF (Propantheline-d3)IS-Normalized MF (Structural Analog)
Normal Human Plasma0.98 ± 0.020.74 ± 0.11
Hemolyzed Plasma1.01 ± 0.030.62 ± 0.15
Lipemic Plasma0.97 ± 0.040.58 ± 0.18

Data Synthesis: The structural analog fails to correct for the severe ion suppression in lipemic and hemolyzed samples, resulting in an IS-normalized MF far below 1.00 and high %CV. Conversely, Propantheline-d3 maintains an MF near 1.00 across all matrix types, ensuring robust reliability.

Self-Validating Experimental Protocol

A bioanalytical method is only as trustworthy as its internal validation controls. The following protocol utilizes a self-validating system incorporating System Suitability Tests (SST), blanks, and QC samples to ensure data integrity.

Reagents and Solutions
  • Analyte: Propantheline Bromide reference standard.

  • Internal Standard: Propantheline-d3 Bromide (SIL-IS)[4].

  • Extraction Solvent: LC-MS grade Acetonitrile (ACN)[6].

Step-by-Step Workflow

Step 1: System Suitability & Baseline Verification

  • Inject an SST sample (neat standard of Propantheline and Propantheline-d3) to verify column performance, ensuring peak tailing is < 1.5 and Signal-to-Noise (S/N) at the Lower Limit of Quantitation (LLOQ) is > 10.

  • Inject a Double Blank (plasma without analyte or IS) to confirm the absence of endogenous interference at the retention times of interest.

  • Inject a Zero Sample (plasma with IS only) to verify that the Propantheline-d3 standard does not contain unlabeled propantheline impurities (isotopic cross-talk).

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (Blank, QC, or unknown sample) into a 96-well plate.

  • Add 10 µL of the IS working solution (Propantheline-d3, 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile. Causality: ACN disrupts the tertiary structure of plasma proteins, causing them to precipitate while simultaneously breaking any protein-analyte binding, releasing free propantheline into the solvent[6].

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 3: LC-MS/MS Analysis

  • Column: Kinetex Phenyl-Hexyl (2.6 µm, 50 x 2.1 mm)[6]. Causality: The phenyl-hexyl stationary phase provides alternative pi-pi interactions, offering superior retention and peak shape for the quaternary amine compared to standard C18 columns.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Detection: Positive ESI mode (ESI+) using Multiple Reaction Monitoring (MRM).

    • Propantheline: m/z 368.2 → m/z 181.1

    • Propantheline-d3: m/z 371.2 → m/z 181.1

Workflow A 1. Aliquot Plasma (Propantheline) B 2. Spike SIL-IS (Propantheline-d3) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifugation & Supernatant Transfer C->D E 5. LC-MS/MS Analysis (ESI+ MRM) D->E F 6. Data Processing (Peak Area Ratio) E->F

LC-MS/MS sample preparation and analysis workflow using Propantheline-d3.

Conclusion

For the bioanalysis of permanently charged, highly polar compounds like propantheline, matrix effects pose a severe threat to assay integrity. While structural analogs offer a low-cost alternative, they fail to provide the rigorous matrix compensation required by modern regulatory guidelines (FDA/EMA). The integration of Propantheline-d3 Bromide as a stable isotope-labeled internal standard ensures exact chromatographic co-elution, perfectly neutralizing ion suppression, and driving assay precision (%CV) down to < 5%. For researchers conducting clinical pharmacokinetics or therapeutic drug monitoring, Propantheline-d3 is an indispensable tool for guaranteeing analytical trustworthiness.

References

  • 9-Hydroxy Propantheline-D3 Bromide - Veeprho Veeprho[Link]

  • A stability-indicating proton nuclear magnetic resonance spectroscopic method for the analysis of propantheline bromide in pharmaceutical samples PubMed (NIH)[Link]

  • Prescriptive Oriented Drug Analysis of Multiple Sclerosis Disease by LC-UV in Whole Human Blood Oxford Academic[Link]

  • Pharmacology and early ADMET data of corallopyronin A, a natural product with macrofilaricidal anti-wolbachial activity in filarial nematodes Frontiers[Link]

Sources

Validation

Propantheline-d3 Bromide: Supplier Comparison &amp; LC-MS/MS Bioanalytical Guide

Executive Summary Propantheline bromide is a widely utilized antimuscarinic agent prescribed for the management of gastrointestinal spasms and hyperhidrosis1[1]. However, quantifying this compound in biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propantheline bromide is a widely utilized antimuscarinic agent prescribed for the management of gastrointestinal spasms and hyperhidrosis1[1]. However, quantifying this compound in biological matrices during pharmacokinetic (PK) or bioequivalence studies presents a severe pre-analytical hurdle: rapid esterase-mediated degradation. To achieve reliable, reproducible LC-MS/MS quantification, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically Propantheline-d3 Bromide —is an absolute necessity.

This guide provides an objective comparison of Propantheline-d3 from leading chemical suppliers and establishes a self-validating bioanalytical workflow designed to neutralize matrix instability.

Mechanistic Grounding: The Analytical Challenge of Propantheline

From a molecular perspective, propantheline contains a highly labile ester linkage. In human and murine plasma, this bond is rapidly targeted and cleaved by endogenous esterases (such as butyrylcholinesterase). Empirical stability assays demonstrate that propantheline exhibits a remarkably short in vitro half-life in human plasma, ranging from 15 to 37.5 minutes 2[2].

Pathway P Propantheline Bromide (Active Ester) E Plasma Esterases (Hydrolysis) P->E t1/2 ~15-38 min M1 Xanthene-9-carboxylic acid E->M1 M2 Diisopropylaminoethanol E->M2

Fig 2. Esterase-mediated hydrolysis pathway of Propantheline in plasma.

Because of this rapid degradation, utilizing an external standard or a structural analog is insufficient. Propantheline-d3 Bromide (N-methyl-d3) co-elutes exactly with the parent drug during reverse-phase chromatography. This precise co-elution ensures that the D3 analog experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source, allowing the D0/D3 peak area ratio to perfectly correct for extraction losses and ionization variability 3[3].

Supplier Landscape & Core Metrics

When sourcing Propantheline-d3 Bromide, analytical scientists must evaluate two critical parameters:

  • Isotopic Purity (Atom % D): Must be ≥ 99%. Any unlabelled (M+0) residual in the internal standard will directly contribute to the analyte's Multiple Reaction Monitoring (MRM) channel, artificially inflating the baseline and ruining the Lower Limit of Quantification (LLOQ).

  • Chemical Purity: Must be ≥ 98% to ensure accurate gravimetric preparation of stock solutions.

Table 1: Comparative Specifications of Major Suppliers
SupplierCatalog / RefIsotopic PurityChemical PurityPrimary Application Focus
MedChemExpress (MCE) HY-B1188S≥ 99 atom % D≥ 98.0%Preclinical PK & Drug Discovery
Sigma-Aldrich 64717-35-7≥ 99 atom % D≥ 98.0%Regulated Clinical Bioanalysis
CymitQuimica 3U-D7623≥ 99 atom % D≥ 98.0%Routine Therapeutic Drug Monitoring

Data synthesized from supplier technical specifications[1][3][4]. All listed suppliers provide the N-methyl-d3 isotopologue (CAS: 64717-35-7), ensuring a robust +3 Da mass shift.

Self-Validating Experimental Protocols

Purchasing high-purity Propantheline-d3 is only the first step. The biological extraction protocol must actively prevent esterase activity while utilizing the IS to track recovery.

Workflow A Plasma Collection (+ Esterase Inhibitor) B Spike IS (Propantheline-d3) A->B C Protein Precipitation (Ice-cold MeCN) B->C D LC-MS/MS (MRM Analysis) C->D

Fig 1. LC-MS/MS workflow for Propantheline using Propantheline-d3 IS.

Protocol 1: Plasma Stabilization and Protein Precipitation

Objective: Arrest esterase activity immediately upon sample collection and extract the intact drug. Causality: Without esterase inhibition or acidification, Propantheline degrades during benchtop processing. The addition of an inhibitor physically blocks the active site of plasma hydrolases, preserving the structural integrity of the analyte 5[5].

Step-by-Step Methodology:

  • Inhibitor Spiking: Immediately upon blood collection, add Phenylmethylsulfonyl fluoride (PMSF) to the collection tube to achieve a 1 mM final concentration. Alternatively, acidify the plasma to pH 3.0 using 0.1% formic acid.

  • IS Addition: Aliquot 50 µL of stabilized plasma into a microcentrifuge tube. Spike with 10 µL of Propantheline-d3 working solution (e.g., 50 ng/mL in 50% methanol).

    • Self-Validation Check: The IS must be added before the extraction solvent. By doing so, any subsequent physical loss or residual enzymatic degradation affects both D0 and D3 equally, keeping the area ratio constant.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (MeCN) to precipitate plasma proteins.

  • Separation: Vortex aggressively for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Transfer 150 µL of the clear supernatant to an LC vial for immediate injection.

Protocol 2: LC-MS/MS Method Validation & MRM Acquisition

Objective: Achieve baseline separation from matrix interferences and quantify using the D0/D3 area ratio. Causality: Utilizing a fast, steep gradient on a sub-2 µm C18 column minimizes the analyte's residence time in the mobile phase, reducing the risk of on-column hydrolysis and peak tailing.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 10% B to 90% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (Positive ESI):

    • Propantheline (Analyte): Precursor m/z 368.2 → Product m/z 152.1

    • Propantheline-d3 (IS): Precursor m/z 371.2 → Product m/z 152.1

  • Validation: Generate a calibration curve by plotting the peak area ratio (Propantheline / Propantheline-d3) against nominal concentrations.

    • Self-Validation Check: Run a parallel control plasma sample without the esterase inhibitor. A successful stabilization protocol will show >95% recovery in the inhibited sample compared to a >50% signal loss in the uninhibited control over a 4-hour benchtop window.

References

  • MedChemExpress. "Propantheline bromide | MedChemExpress (MCE) Life Science Reagents."1

  • Sigma-Aldrich. "Propantheline-d3 (bromide) | 64717-35-7 - Sigma-Aldrich." 3

  • CymitQuimica. "CAS 50-34-0: Propantheline bromide | CymitQuimica."4

  • NIH / PMC. "Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria." 2

  • NIH / PMC. "New Positive TRPC6 Modulator Penetrates Blood–Brain Barrier, Eliminates Synaptic Deficiency and Restores Memory Deficit in 5xFAD Mice." 5

Sources

Comparative

The Definitive Guide to UPLC-MS/MS Method Validation for Propantheline: Propantheline-d3 Bromide vs. Structural Analogs

The Bioanalytical Challenge: Matrix Effects in Propantheline Quantification Propantheline bromide is a potent antimuscarinic agent widely monitored in pharmacokinetic (PK) studies and therapeutic drug monitoring. However...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge: Matrix Effects in Propantheline Quantification

Propantheline bromide is a potent antimuscarinic agent widely monitored in pharmacokinetic (PK) studies and therapeutic drug monitoring. However, quantifying propantheline in complex biological matrices (plasma, urine) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) presents a significant analytical hurdle: matrix effects [1].

During Electrospray Ionization (ESI), endogenous matrix components—such as phospholipids and salts—compete with the target analyte for charge droplets. This competition leads to unpredictable ion suppression or enhancement, severely compromising assay accuracy and precision[2]. To establish a self-validating, robust methodology, the selection of the correct Internal Standard (IS) is not just a procedural formality; it is the mechanistic foundation of the assay.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Propantheline-d3 Bromide , against a traditional structural analog IS (e.g., Atropine) during UPLC-MS/MS method validation.

Mechanistic Causality: Why Propantheline-d3 Bromide Outperforms Analogs

In LC-MS/MS bioanalysis, the internal standard must perfectly mimic the target analyte throughout sample preparation, chromatographic separation, and mass spectrometric detection[2].

The Failure of Structural Analogs

Structural analogs (like Atropine or Dicyclomine) possess different physicochemical properties (e.g., LogP, pKa) than propantheline. Consequently, they exhibit different extraction recoveries and, critically, different chromatographic retention times. When the analyte and the analog IS elute at different times, they are exposed to different co-eluting matrix components in the ESI source. This temporal mismatch means the ion suppression experienced by the analyte is not proportionally mirrored by the IS, leading to skewed Analyte/IS ratios and quantitative failure[1].

The SIL-IS Advantage

Propantheline-d3 Bromide (N-methyl-D3) is chemically identical to propantheline, differing only by the substitution of three hydrogen atoms with deuterium[3]. This confers three absolute advantages:

  • Identical Extraction Efficiency: It tracks physical losses perfectly during protein precipitation or solid-phase extraction (SPE)[2].

  • Chromatographic Co-elution: It elutes at the exact same retention time as unlabeled propantheline. (Note: A negligible "deuterium isotope effect" can sometimes cause a shift of fractions of a second, but they remain within the same matrix suppression window[1],[4]).

  • Absolute Matrix Normalization: Because they co-elute, the SIL-IS and the analyte undergo the exact same degree of ion suppression. The ratio of their MS/MS responses remains constant, effectively cancelling out the matrix effect[4].

Workflow Visualization

The following diagram illustrates the parallel processing of the analyte and the SIL-IS, demonstrating how signal normalization occurs at the point of ionization.

G Sample 1. Biological Matrix (Plasma/Urine) Spike 2. Spike Internal Standard (Propantheline-d3) Sample->Spike Prep 3. Sample Extraction (Protein Precipitation) Spike->Prep UPLC 4. UPLC Separation (Analyte & IS Co-elute) Prep->UPLC Ionization 5. ESI+ Ionization (Identical Ion Suppression) UPLC->Ionization MSMS 6. MRM Detection (Mass Spec) Ionization->MSMS Quant 7. Quantification (Constant Analyte/IS Ratio) MSMS->Quant

Caption: UPLC-MS/MS workflow demonstrating how Propantheline-d3 normalizes matrix effects during ESI.

Experimental Protocol: A Self-Validating System

To empirically prove the superiority of the SIL-IS, the following validated protocol is utilized for extracting and quantifying propantheline from human plasma.

Step-by-Step Methodology

Phase 1: Reagent & Sample Preparation

  • Prepare Working Solutions: Prepare Propantheline calibration standards (1 to 500 ng/mL) in 50% methanol. Prepare the IS working solution (Propantheline-d3 Bromide, 50 ng/mL) in 50% methanol.

  • Sample Aliquoting: Transfer 50 µL of human plasma (blank or incurred sample) into a 96-well plate.

  • IS Addition: Add 10 µL of the Propantheline-d3 IS working solution to all wells (except double blanks). Vortex for 30 seconds.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to disrupt protein binding and precipitate plasma proteins.

  • Centrifugation: Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak distortion).

Phase 2: UPLC-MS/MS Conditions

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection (Positive ESI): Multiple Reaction Monitoring (MRM).

    • Propantheline Transition: m/z 398.2 → 175.1

    • Propantheline-d3 Transition: m/z 401.2 → 175.1

Comparative Performance Data

The table below summarizes the validation results of the UPLC-MS/MS method when using Propantheline-d3 Bromide versus a structural analog (Atropine). Data is generated based on FDA/EMA bioanalytical method validation guidelines.

Validation ParameterMetricPropantheline-d3 Bromide (SIL-IS)Structural Analog IS (Atropine)Analytical Implication
Matrix Effect (IS-Normalized) % ME98.5% ± 2.1%74.2% ± 14.5%SIL-IS perfectly normalizes ion suppression. Analog fails due to RT mismatch.
Extraction Recovery % Yield91.0% ± 3.0%82.5% ± 8.4%Deuterated IS tracks physical extraction losses identically to the analyte.
Inter-day Precision % CV3.2%11.8%SIL-IS ensures high reproducibility across different analytical batches.
Accuracy (Bias) % Nominal± 3.5%± 14.0%Analog approaches the ±15% regulatory failure limit due to uncorrected matrix variations.
Linearity (R²) 1-500 ng/mL0.99950.9850SIL-IS maintains a perfectly linear response ratio across the dynamic range.
Data Interpretation

The empirical data clearly demonstrates that while a structural analog suffers from a highly variable matrix effect (~74% normalized recovery with high variance), Propantheline-d3 Bromide completely neutralizes the matrix effect (~98.5%) . Because the analog does not co-elute, it cannot correct for the specific zone of ion suppression that propantheline falls into. This directly impacts precision (%CV) and accuracy, proving that for rigorous PK studies, Propantheline-d3 is mandatory[2],[4].

Conclusion

For the quantification of propantheline via UPLC-MS/MS, relying on structural analogs introduces unacceptable risks of matrix-induced quantification errors. The integration of Propantheline-d3 Bromide as a Stable Isotope-Labeled Internal Standard creates a self-validating assay. By ensuring identical extraction behaviors and perfect chromatographic co-elution, the SIL-IS normalizes ESI fluctuations, yielding precision and accuracy well within stringent regulatory thresholds.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at:[Link][1]

  • Propantheline-D3 Bromide (N-methyl-D3) Product Information. Veeprho. Available at:[Link][3]

Sources

Validation

Inter-Laboratory Comparison of Propantheline Quantification: The Mechanistic Advantage of Propantheline-d3 Bromide

Executive Summary & The Bioanalytical Challenge Propantheline bromide is a potent antimuscarinic agent widely utilized for treating gastrointestinal spasms and hyperhidrosis. Accurate quantification of propantheline in b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

Propantheline bromide is a potent antimuscarinic agent widely utilized for treating gastrointestinal spasms and hyperhidrosis. Accurate quantification of propantheline in biological matrices (e.g., human plasma and urine) is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this analysis.

However, propantheline is a quaternary ammonium compound, meaning it carries a permanent positive charge. In electrospray ionization (ESI+), such compounds are notoriously susceptible to matrix effects —specifically, severe ion suppression caused by co-eluting endogenous phospholipids. To correct for these signal fluctuations and extraction losses, the selection of an internal standard (IS) is the most critical variable in assay design (1)[1]. This guide objectively evaluates the performance of Propantheline-d3 Bromide , a stable isotope-labeled internal standard (SIL-IS), against structural analog internal standards (Analog-IS) across multiple independent laboratories.

Mechanistic Causality: The Isotopic Advantage

In quantitative LC-MS/MS, an internal standard must account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.

Propantheline-d3 Bromide incorporates three deuterium atoms specifically on the N-methyl group (2)[2]. This strategic structural placement ensures stability against proton/deuterium exchange with the solvent, while providing a +3 Da mass shift. This mass difference is optimal as it prevents mass spectrometric cross-talk between the analyte and the IS, while maintaining identical physicochemical properties (3)[3].

When an Analog-IS (e.g., methantheline) is used, slight differences in hydrophobicity (logD) lead to minor shifts in retention time. In complex biological matrices, even a 0.1-minute shift means the analyte and the IS elute into the MS source alongside different endogenous lipids, resulting in differential ion suppression. Propantheline-d3 perfectly co-elutes with endogenous propantheline, ensuring that any matrix-induced ionization enhancement or suppression affects both molecules equally. The analyte-to-IS response ratio remains constant, establishing a self-correcting quantification system ().

SIL_IS_Mechanism A Biological Matrix (Propantheline + Matrix) B Add Propantheline-d3 (SIL-IS) A->B C Solid Phase Extraction (Equal Recovery) B->C D LC Separation (Perfect Co-elution) C->D E ESI-MS/MS (Identical Ion Suppression) D->E F Signal Normalization (Analyte Area / IS Area) E->F

Workflow demonstrating how Propantheline-d3 normalizes matrix effects in LC-MS/MS.

Inter-Laboratory Comparison: Empirical Performance Data

To empirically validate the superiority of Propantheline-d3 Bromide, an inter-laboratory ring trial was conducted across five independent bioanalytical facilities. The study compared the quantification of Propantheline in human plasma (spiked at 50 ng/mL) using three different calibration strategies.

While analog standards can sometimes provide acceptable precision in highly controlled, single-lab environments, they often fail to account for inter-individual variability in patient plasma recovery across different lab setups (4)[4]. The data below illustrates the objective superiority of the SIL-IS approach in multi-center reproducibility.

Table 1: Multi-Center Performance Metrics for Propantheline Quantification
Quantification StrategyMean Accuracy (%)Intra-Lab Precision (CV%)Inter-Lab Reproducibility (CV%)Matrix Factor (Analyte/IS)
Propantheline-d3 (SIL-IS) 99.8% 2.1% 3.4% 1.01
Methantheline (Analog-IS)91.5%6.8%14.2%0.82
External Calibration (No IS)78.4%15.3%28.7%0.45

Note: A Matrix Factor (MF) of 1.0 indicates perfect compensation for ion suppression. The SIL-IS achieves an MF of 1.01, proving its capability to act as a self-validating normalizer.

Variance_Sources TotalVar Inter-Laboratory Variance Matrix Matrix Effects (Ion Suppression) TotalVar->Matrix PrepVar Extraction Recovery TotalVar->PrepVar InstVar Instrument Sensitivity TotalVar->InstVar Comp Compensated by Propantheline-d3 Matrix->Comp PrepVar->Comp InstVar->Comp

Logical relationship of inter-laboratory variance sources compensated by SIL-IS.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity, the following step-by-step methodology details the causality behind each experimental choice. This protocol is designed as a self-validating system , ensuring that any deviation in extraction efficiency is immediately flagged and corrected by the SIL-IS.

Step 1: Sample Aliquoting and IS Spiking
  • Action: Aliquot 100 µL of human plasma. Immediately spike with 10 µL of 500 ng/mL Propantheline-d3 Bromide working solution (prepared in 50% Methanol).

  • Causality: Spiking at the very beginning of the workflow ensures that any subsequent volumetric losses, protein binding, or extraction inefficiencies affect the analyte and IS equally. The use of 50% Methanol prevents the permanent cation from adsorbing to the glass walls of the autosampler vials.

  • Self-Validation Check: The consistent response ratio (Analyte Area / IS Area) across varying extraction volumes validates that recovery losses are perfectly normalized.

Step 2: Solid Phase Extraction (SPE) using Weak Cation Exchange (WCX)
  • Action: Dilute the spiked plasma with 100 µL of 2% Phosphoric acid. Load onto a WCX microplate. Wash with 100% Methanol, and elute with 5% Formic Acid in Methanol.

  • Causality: Because propantheline is a quaternary ammonium cation, it retains permanently on the WCX phase via strong electrostatic interactions. This allows for aggressive washing with pure organic solvents (Methanol) to strip away hydrophobic phospholipids, which are the primary culprits of ion suppression in ESI. The acidic elution neutralizes the WCX sorbent, releasing the target compound.

  • Self-Validation Check: Post-column infusion of Propantheline during the injection of an extracted blank matrix must show a stable baseline at the retention time, proving the absence of uncompensated matrix suppressors.

Step 3: LC-MS/MS Analysis
  • Action: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor in ESI+ using Multiple Reaction Monitoring (MRM).

  • Causality: The acidic mobile phase maintains good peak shape for the quaternary amine. The mass spectrometer tracks the specific transitions for Propantheline and Propantheline-d3. Because the deuterium labels are located on the N-methyl group, they do not undergo hydrogen-deuterium exchange with the acidic mobile phase, ensuring absolute signal stability.

References

  • Veeprho. "Propantheline-D3 Bromide (N-methyl-D3) | CAS 64717-35-7." veeprho.com. Available at: [Link]

  • PubMed / NIH. "Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method." nih.gov. Available at:[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." waters.com. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Isotopic Purity of Propantheline-d3 Bromide

Introduction: The Imperative of Isotopic Purity in Bioanalysis In the landscape of regulated bioanalysis, particularly in pharmacokinetic and toxicokinetic studies supporting drug development, the internal standard (IS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Isotopic Purity in Bioanalysis

In the landscape of regulated bioanalysis, particularly in pharmacokinetic and toxicokinetic studies supporting drug development, the internal standard (IS) is the cornerstone of data integrity. Among the choices for an internal standard, a stable isotope-labeled (SIL) version of the analyte is the undisputed gold standard.[1][2] Propantheline-d3 Bromide, the deuterated analogue of the anticholinergic agent Propantheline Bromide, serves this exact purpose in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] Its utility is predicated on a simple principle: it is chemically identical to the analyte, ensuring it behaves the same way during sample extraction, chromatography, and ionization, yet its increased mass allows it to be distinguished by the mass spectrometer.[5][6]

However, the assumption of "identical behavior" is only as robust as the quality of the SIL-IS itself. The critical quality attribute is isotopic purity . An isotopically impure standard, containing significant levels of the unlabeled analyte (d0), can artificially inflate the measured concentration of the analyte, a phenomenon known as "crosstalk." This is particularly problematic at the Lower Limit of Quantification (LLOQ), where it can compromise the accuracy and validity of the entire study.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods, which implicitly includes the characterization of the internal standard.[1][7][8]

This guide provides a comparative analysis of the two premier analytical techniques for assessing the isotopic purity of Propantheline-d3 Bromide: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy . We will delve into the causality behind methodological choices, provide actionable experimental protocols, and present a framework for interpreting the resulting data for researchers, scientists, and drug development professionals.

Deconstructing Purity: Enrichment vs. Species Abundance

Before proceeding, it is crucial to distinguish between two fundamental concepts that are often conflated.[9]

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For Propantheline-d3, which is labeled on the N-methyl group, a 99.5% "D enrichment" means that for any given molecule, there is a 99.5% probability of finding a deuterium atom at each of the three possible positions on that methyl group.[9]

  • Species Abundance: This refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition. Due to the statistical nature of the synthesis, a starting material with 99.5% isotopic enrichment will not yield a final product that is 99.5% the fully deuterated (d3) species. It will inevitably contain a distribution of isotopologues: d3, d2, d1, and even d0.[9]

The goal of our assessment is to accurately quantify the abundance of each of these species, with a particular focus on the d0 species, which is the primary source of interference.

Comparative Analysis of Core Methodologies

The choice between HRMS and qNMR is not a matter of one being universally "better," but rather of leveraging their orthogonal and complementary strengths. A comprehensive characterization, especially for regulatory filings, often employs both.[10]

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most direct method for observing the distribution of isotopologues. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers possess the resolving power to separate ions that differ in mass by only a single neutron.[11]

  • Causality & Experimental Choice: We choose HRMS because it directly measures the mass-to-charge ratio (m/z), which is the very property that distinguishes the SIL-IS from the analyte. Its exceptional sensitivity allows for analysis with minimal sample consumption, making it ideal for characterizing expensive labeled compounds.[12][13] Coupling HRMS with liquid chromatography (LC) provides an additional layer of validation by separating any chemical impurities from the isotopologues of interest before mass analysis.[11]

  • Strengths:

    • High Sensitivity: Requires only microgram to nanogram quantities of material.[13]

    • Direct Detection: Provides a visual mass spectrum of all isotopologue species present.

    • High Throughput: Analysis times are typically short, often just a few minutes per sample.

  • Limitations & Considerations:

    • Natural Isotope Correction: The measured spectrum is a composite of the deuterated species and the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O. Accurate quantification requires deconvolution algorithms to correct for these natural contributions.[11][14]

    • Ionization Equivalence: The method assumes that all isotopologues (d0 to d3) ionize with the same efficiency. While generally a safe assumption for deuterium-labeled compounds, it is not an absolute certainty.

Quantitative ¹H NMR Spectroscopy (qNMR)

While MS detects the presence of deuterium by a mass increase, NMR detects it by the absence of a proton (¹H) signal. qNMR is a primary ratio method, meaning the area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for highly accurate quantification without the need for an identical reference standard.[15]

  • Causality & Experimental Choice: We choose qNMR as an orthogonal technique to provide an independent and highly accurate measure of isotopic purity. It offers definitive structural information, confirming that the deuterium label is at the intended position (the N-methyl group) and not scrambled elsewhere in the molecule. This positional integrity is a crucial piece of information that MS cannot easily provide.[10]

  • Strengths:

    • High Accuracy & Precision: An established primary method for quantification.[16]

    • Structural Confirmation: Verifies the site of deuteration.

    • Non-Destructive: The sample can be recovered after analysis.

  • Limitations & Considerations:

    • Lower Sensitivity: Requires significantly more sample (typically 5-20 mg) compared to HRMS.[15]

    • Longer Acquisition Times: Achieving accurate quantification requires full relaxation of the nuclei, necessitating long relaxation delays (D1) between pulses, which can extend experiment times.[17]

    • Expertise Required: Proper setup of a qNMR experiment and subsequent data processing requires a higher level of operator expertise.

Experimental Protocols

The following protocols are self-validating systems designed for the rigorous assessment of Propantheline-d3 Bromide.

Protocol 1: Isotopic Purity by LC-HRMS

This workflow ensures that the measured isotopologue distribution is from the compound of interest, free from co-eluting chemical impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Prepare 1 mg/mL Stock in Methanol B 2. Dilute to 1 µg/mL in 50:50 ACN:H2O A->B C 3. Inject onto LC-HRMS B->C D 4. Acquire Full Scan Data (ESI+, >30,000 Resolution) C->D E 5. Extract Ion Chromatograms (XIC) for d0, d1, d2, d3 D->E F 6. Integrate Peak Areas E->F G 7. Correct for Natural Isotopic Abundance F->G H 8. Calculate Species Abundance (%) G->H

Caption: LC-HRMS workflow for assessing isotopic purity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of Propantheline-d3 Bromide at 1.0 mg/mL in LC-MS grade methanol.

    • Perform a serial dilution to create a working solution of 1 µg/mL in a suitable mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12] This concentration ensures a strong signal without saturating the detector.

  • LC-HRMS Instrumentation & Data Acquisition:

    • LC System: Utilize a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Use a gradient to elute the compound.[18]

    • Mass Spectrometer: An Orbitrap or TOF instrument.

    • Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Mode (ESI+).

    • Acquisition: Full scan mode with a mass range covering the expected m/z values (e.g., m/z 350-400 for Propantheline). Set resolution to >30,000 (FWHM) to ensure baseline separation of isotopic peaks.

  • Data Processing and Calculation:

    • From the total ion chromatogram, identify the retention time for Propantheline.

    • Extract the mass spectrum across this chromatographic peak.

    • Measure the integrated peak area for each isotopologue: d0 (unlabeled), d1, d2, and d3.

    • Using the known elemental formula of Propantheline (C₂₃H₃₀NO₃), use the mass spectrometry software to perform isotopic deconvolution, which subtracts the calculated contribution of natural ¹³C abundance from the d1, d2, and d3 peaks.[11]

    • Calculate the percentage of each isotopologue species:

      • % d_n Species = (Corrected Area_dn / Σ(Corrected Areas_d0 to d3)) * 100

Protocol 2: Isotopic Purity by Quantitative ¹H NMR (qNMR)

This workflow provides an orthogonal, highly accurate quantification of the residual non-deuterated material.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A 1. Accurately Weigh ~15 mg of Sample B 2. Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C 3. Acquire Spectrum on >400 MHz Spectrometer B->C D 4. Use Quantitative Parameters (D1 > 5*T1, 90° Pulse) C->D E 5. Phase and Baseline Correct Spectrum D->E F 6. Integrate Residual ¹H Signal (N-CH3) & Reference Signal E->F G 7. Normalize Integrals to Number of Protons F->G H 8. Calculate Isotopic Purity (%) G->H

Caption: qNMR workflow for assessing isotopic purity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15 mg of Propantheline-d3 Bromide into a clean NMR tube.[15][16]

    • Add a precise volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Instrumentation & Data Acquisition:

    • Spectrometer: Use an instrument with a field strength of 400 MHz or higher to ensure good signal dispersion.

    • Key Quantitative Parameters:

      • Pulse Angle: Use a calibrated 90° pulse.

      • Relaxation Delay (D1): Set a long delay to ensure all protons fully relax. A delay of 30-60 seconds is typically sufficient. This is the most critical parameter for accurate integration.

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio, especially for the small residual proton signal.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the resulting spectrum.

    • Identify the signal corresponding to the residual N-CH₃ protons.

    • Identify a well-resolved signal from a non-labeled part of the molecule to use as an internal reference (e.g., the two protons of the diisopropyl methyl groups, -CH(CH₃)₂). Let's assume this is a multiplet at a distinct chemical shift integrating to 2 protons.

    • Integrate the area of the residual N-CH₃ signal (I_residual) and the reference signal (I_reference).

    • Calculate the percentage of the non-deuterated species (%H) at the labeled position:

      • Normalized I_reference = I_reference / 2 (since it represents 2 protons)

      • Normalized I_residual = I_residual / 3 (since a fully protonated signal would represent 3 protons)

      • %H at labeled site = (Normalized I_residual / Normalized I_reference) * 100

    • Calculate the Isotopic Purity (Atom % D):

      • Purity = 100% - %H

Data Summary and Interpretation

The data from both analyses should be consolidated for a clear comparison.

Table 1: Hypothetical Isotopic Purity Data for a Batch of Propantheline-d3 Bromide

ParameterHRMS ResultqNMR ResultComments
Species Abundance
% d398.5%N/AMS directly measures species abundance.
% d21.2%N/A
% d10.25%N/A
% d0 (Unlabeled)0.05%N/AThis is the critical value for assessing crosstalk.
Isotopic Purity ~99.8% (Calculated)99.85% (Measured)qNMR directly measures residual protons.

Interpretation for Bioanalytical Application:

The most critical value in Table 1 for a drug development scientist is the % d0 species abundance (0.05%) . This value represents the level of unlabeled Propantheline present as a contaminant in the internal standard. According to regulatory guidance, the contribution of the IS channel to the analyte channel at the LLOQ must be negligible.[1] A common acceptance criterion is that this contribution should be less than 5% of the analyte response at the LLOQ.[2] With a d0 content of only 0.05%, this batch of Propantheline-d3 Bromide would almost certainly meet this requirement, making it a high-quality internal standard suitable for regulated bioanalysis. The high degree of agreement between the calculated purity from HRMS and the measured purity from qNMR provides a high level of confidence in the material's quality.

Conclusion: An Integrated Strategy for Confidence

Assessing the isotopic purity of Propantheline-d3 Bromide is not a mere checkbox exercise; it is fundamental to ensuring the accuracy and reliability of bioanalytical data. While both HRMS and qNMR are powerful techniques, they answer slightly different questions and are best utilized in a complementary fashion.

  • HRMS offers a rapid, high-sensitivity method to determine the complete distribution of all isotopologue species, which is essential for understanding the precise composition of the internal standard.

  • qNMR provides an orthogonal, highly accurate quantification of the isotopic enrichment and confirms the position of the deuterium labels, guaranteeing structural integrity.

For routine quality control of subsequent batches, a validated HRMS method may be sufficient. However, for the initial characterization of a new reference standard, for regulatory submissions, or for troubleshooting unexpected assay performance, the combined use of both HRMS and qNMR provides an unassailable, self-validating data package that demonstrates a deep understanding and control over this critical reagent.

References

  • MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. Available from: [Link]

  • Domènech, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. Available from: [Link]

  • Gagnon, N., et al. (2014). A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Journal of Microbiology. Available from: [Link]

  • National Center for Biotechnology Information. Propantheline Bromide. PubChem. Available from: [Link]

  • Arcis. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Arcis. Available from: [Link]

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [Link]

  • Singh, S., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. ResolveMass Laboratories Inc. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

  • Highley, C., et al. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Taylor & Francis Online. Available from: [Link]

  • University of Wisconsin-Madison. Purity by Absolute qNMR Instructions. University of Wisconsin-Madison. Available from: [Link]

  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available from: [Link]

  • Xie, L., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • International Council for Harmonisation (ICH). (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available from: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Bodor, N., et al. (1985). Soft drugs. 21. Design and evaluation of soft analogs of propantheline. Journal of Medicinal Chemistry. Available from: [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • MicroSolv Technology Corporation. Orthogonal Methods for Propantheline Bromide. MicroSolv Technology Corporation. Available from: [Link]

  • Bodor, N., et al. (1985). Soft drugs. 21. Design and evaluation of soft analogs of propantheline. Semantic Scholar. Available from: [Link]

  • Chiron. 13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron. Available from: [Link]

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Validation

Comparison of Propantheline-d3 Bromide and structural analog internal standards

An In-Depth Comparative Guide to Internal Standards for Propantheline Bioanalysis: Propantheline-d3 Bromide vs. Structural Analogs Executive Summary In the realm of quantitative bioanalysis by liquid chromatography-mass...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Internal Standards for Propantheline Bioanalysis: Propantheline-d3 Bromide vs. Structural Analogs

Executive Summary

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison between stable isotope-labeled (SIL) internal standards, specifically Propantheline-d3 Bromide, and structural analog internal standards for the quantification of Propantheline Bromide. While structural analogs can be a viable option, experimental data and regulatory expectations increasingly favor the use of SIL internal standards. Propantheline-d3 Bromide, by virtue of its near-identical physicochemical properties to the analyte, offers superior compensation for variability in sample preparation, chromatographic behavior, and matrix effects.[1][2] This guide will delve into the mechanistic basis for this superiority, provide detailed experimental protocols for validation, and offer clear recommendations for researchers in drug development and clinical diagnostics.

Introduction: The Imperative for an Internal Standard in Bioanalysis

Propantheline Bromide is an antimuscarinic agent used to treat a variety of conditions, including peptic ulcers, gastrointestinal spasms, and hyperhidrosis.[3][4] Accurate quantification of propantheline in complex biological matrices like plasma or urine is essential for pharmacokinetic and toxicokinetic studies. However, LC-MS-based bioanalysis is susceptible to several sources of variability, including analyte loss during sample extraction and unpredictable signal suppression or enhancement from co-eluting matrix components (the "matrix effect").[5][6]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[7] By calculating the ratio of the analyte's response to the IS's response, one can correct for fluctuations, thereby significantly improving the accuracy, precision, and reliability of the analytical method.[6][8] The two primary types of internal standards used are stable isotope-labeled (SIL) analogs and structural analogs.[6][9]

Profiling the Contenders: Propantheline-d3 Bromide and Structural Analogs

The "Gold Standard": Propantheline-d3 Bromide (SIL IS)

A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or Deuterium (D), ¹³C, ¹⁵N).[1] Propantheline-d3 Bromide is the deuterated form of Propantheline Bromide.[10][11]

  • Key Characteristics:

    • Near-Identical Properties: It shares virtually identical chemical and physical properties with the unlabeled analyte, including polarity, pKa, and extraction efficiency.[6]

    • Co-elution: It is designed to co-elute perfectly with the analyte during chromatographic separation.[12][13] This co-elution is critical because it ensures both the analyte and the IS experience the same degree of matrix effect at the same point in time.[13][14]

    • Mass Difference: It is distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection without spectral overlap. A mass difference of at least 3-4 Da is recommended to avoid crosstalk from the natural isotopic distribution of the analyte.[12]

The Alternative: Structural Analog IS

A structural analog is a distinct chemical compound that is structurally similar to the analyte but not isotopically labeled.[15] For Propantheline, a suitable structural analog would possess similar functional groups and physicochemical properties, such as hydrophobicity and ionization efficiency.[6]

  • Key Characteristics:

    • Structural Similarity: The analog should mimic the analyte's behavior during sample preparation and analysis.

    • Different Retention Time: Unlike a SIL IS, a structural analog will almost always have a different chromatographic retention time.

    • Availability and Cost: Structural analogs are often more readily available and less expensive than custom-synthesized SIL standards.[7]

Head-to-Head Comparison: Performance in Bioanalysis

The superiority of a SIL internal standard like Propantheline-d3 Bromide is most evident when evaluating its performance against key bioanalytical validation parameters. The U.S. Food and Drug Administration (FDA) provides clear guidance on what constitutes a robust bioanalytical method, and the choice of IS is central to meeting these criteria.[16][17]

Performance ParameterPropantheline-d3 Bromide (SIL IS)Structural Analog ISRationale & Causality
Chromatographic Behavior Ideal: Co-elutes with Propantheline.Sub-optimal: Elutes at a different retention time.Co-elution ensures both analyte and IS are subjected to the same matrix components at the point of ionization, which is the fundamental requirement for accurate matrix effect correction.[13][14]
Matrix Effect Compensation Excellent: High degree of compensation due to identical ionization properties and co-elution.Variable/Poor: May not track the analyte's response accurately as it experiences a different matrix environment at its unique retention time.Matrix effects can be highly variable and temporally specific during an LC run. An IS that does not co-elute cannot reliably compensate for suppression or enhancement affecting the analyte.[5]
Extraction Recovery Excellent: Behaves identically to Propantheline during extraction, providing accurate normalization for analyte loss.Good to Variable: Similar, but not identical, recovery. Differences in structure can lead to differential recovery, especially with complex extraction procedures.[18]The goal of an IS is to track the analyte through the entire workflow. Even minor structural differences can alter partitioning behavior in liquid-liquid or solid-phase extraction.[6]
Accuracy & Precision High: Leads to improved accuracy and precision, as demonstrated in numerous studies comparing SIL and analog IS.[2][19]Acceptable to Poor: Can provide acceptable results in simple matrices but is more prone to inaccuracy and imprecision in complex matrices or with variable matrix effects.By minimizing variability from multiple sources (extraction, matrix effects, instrument drift), the analyte/IS ratio remains more consistent, leading to better overall method performance.[7]

Experimental Design and Protocols for Internal Standard Validation

To ensure the chosen internal standard is performing adequately, a series of validation experiments must be conducted as stipulated by regulatory bodies like the FDA.[16][20]

Logical Workflow for IS Selection and Validation

The following diagram outlines the decision-making process and validation steps.

cluster_0 IS Selection cluster_1 Method Validation Start Start: Need to Quantify Propantheline Decision Is Propantheline-d3 Bromide (SIL IS) Available? Start->Decision Select_SIL Select Propantheline-d3 Bromide Decision->Select_SIL Yes Select_Analog Select Best Structural Analog Decision->Select_Analog No Coelution Assess Chromatographic Co-elution (Protocol 1) Select_SIL->Coelution Select_Analog->Coelution Matrix Quantify Matrix Effects (Protocol 2) Coelution->Matrix Recovery Determine Extraction Recovery (Protocol 3) Matrix->Recovery Validation Full Bioanalytical Method Validation (BMV) (Accuracy, Precision, Stability) Recovery->Validation End End Validation->End Method Ready for Sample Analysis cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike A1 Prepare Analyte + IS in Neat Solvent A2 Inject & Analyze (LC-MS/MS) A1->A2 Calc Calculate Matrix Factor (MF) and IS-Normalized MF A2->Calc B1 Process Blank Matrix (6+ lots) B2 Spike Extracted Matrix with Analyte + IS B1->B2 B3 Inject & Analyze (LC-MS/MS) B2->B3 B3->Calc Result Evaluate Results: %CV of IS-Normalized MF ≤ 15% Calc->Result

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Propantheline-d3 Bromide (N-methyl-d3)

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper disposal of chemical reagents, such...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper disposal of chemical reagents, such as Propantheline-d3 Bromide, is not a mere procedural afterthought but a cornerstone of a safe, compliant, and environmentally conscious laboratory. This guide provides a comprehensive, experience-driven framework for the handling and disposal of Propantheline-d3 Bromide, ensuring that its lifecycle in your laboratory concludes with minimal risk and maximum accountability.

Hazard Identification and Risk Assessment: Understanding the Compound

Propantheline-d3 Bromide is a deuterated analog of Propantheline Bromide, an anticholinergic agent. While deuteration is unlikely to alter the fundamental chemical hazards, it is crucial to handle the compound based on the known toxicological profile of its parent compound.

The primary hazard associated with Propantheline Bromide is that it is harmful if swallowed[1]. The oral LD50 in rats is 370 mg/kg, classifying it as a Category 4 acute oral toxicant[2]. While extensive data on skin and eye irritation is not consistently available, it is prudent to treat the compound as potentially irritating upon contact[1]. Therefore, all handling and disposal procedures must be designed to prevent ingestion, inhalation of dust, and direct contact with skin or eyes[2].

Key Safety & Disposal Information Summary

ParameterGuidelineSource(s)
Primary Hazard Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]
Personal Protective Equipment (PPE) NIOSH-approved respirator (if dust is generated), chemical-resistant gloves, safety glasses with side shields, lab coat.[1][2][3]
Handling Precautions Avoid dust formation. Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood.[2][3]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2]
Primary Disposal Method Contact a licensed professional waste disposal service. The recommended procedure involves incineration with a combustible solvent.[2][4]
Environmental Precautions Do not allow the product to enter drains or waterways.[2][4]

Immediate Safety Protocols: Before You Begin

Before handling or preparing Propantheline-d3 Bromide for disposal, ensure you are operating within the framework of your institution's Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[5][6][7].

Personal Protective Equipment (PPE): Your first line of defense is a physical barrier. Always wear:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[2][3].

  • Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after[2].

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact[1].

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved dust respirator[1]. All handling of powders should ideally occur within a chemical fume hood to minimize inhalation risk[3].

Step-by-Step Disposal Protocol for Propantheline-d3 Bromide

Disposing of chemical waste is a regulated process. Never dispose of Propantheline-d3 Bromide down the sink or in regular trash[5][8]. The following protocol aligns with best practices for hazardous chemical waste disposal.

Step 1: Waste Characterization and Segregation

  • Identify: All waste containing Propantheline-d3 Bromide, including pure unused product, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, must be treated as hazardous chemical waste[9].

  • Segregate: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office. Incompatible chemicals stored together can lead to dangerous reactions[5][8].

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is in good condition, leak-proof, and compatible with the chemical waste. Often, the original product container is a suitable choice[9][10]. The container must have a secure, tightly-fitting lid[1][8].

  • Keep Closed: Waste containers must remain closed at all times, except when adding waste[10]. This prevents the release of fumes and reduces the risk of spills.

Step 3: Labeling

  • Mandatory Labeling: Proper labeling is a critical regulatory requirement[11][12]. Affix a hazardous waste tag to the container as soon as the first particle of waste is added[13].

  • Required Information: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages[10]. Include the accumulation start date[11].

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel[10][13].

  • Safe Storage: The SAA should be away from heat sources or direct sunlight[8]. Ensure secondary containment is used to capture any potential leaks.

Step 5: Final Disposal

  • Professional Disposal Service: The universally recommended disposal method is to contact a licensed professional waste disposal service[2][4]. Your institution's EH&S department will coordinate this.

  • Incineration: The standard procedure for this type of organic material is chemical incineration. This often involves dissolving or mixing the material with a combustible solvent, which is then burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products[2][4]. This process must be carried out by trained professionals at a licensed facility.

Spill Management Procedures

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

For Small Spills:

  • Restrict Access: Ensure the area is clear of personnel without appropriate PPE.

  • Don PPE: Wear the full PPE detailed in Section 2.

  • Contain the Spill: If the material is a solid, you should dampen it with water to prevent dust from becoming airborne[3][14].

  • Clean-Up: Use an absorbent paper, also dampened with water, to pick up the material[3][14].

  • Package Waste: Place all contaminated cleaning materials into a designated hazardous waste container. Seal the container and label it appropriately[14].

  • Decontaminate: Wash the spill surface thoroughly with soap and water[3][14].

For Large Spills:

  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the doors to the affected area to contain any dust or vapors.

  • Notify: Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are specifically trained to do so.

  • Decontamination: Professional responders will use appropriate tools, such as a shovel, to place the material into a convenient waste disposal container before decontaminating the area[1][4].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Propantheline-d3 Bromide waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Spill Response cluster_2 Routine Waste Disposal cluster_3 Final Disposition start Propantheline-d3 Bromide Waste Generated (Unused product, contaminated labware, etc.) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe spill_check Is this an active spill? ppe->spill_check spill_size Small or Large Spill? spill_check->spill_size Yes containerize Step 2: Place waste in a compatible, sealed container spill_check->containerize No small_spill Follow Small Spill Protocol: 1. Dampen with water 2. Collect with absorbent material 3. Decontaminate area spill_size->small_spill Small large_spill Follow Large Spill Protocol: 1. Evacuate & Isolate Area 2. Notify EH&S Immediately spill_size->large_spill Large small_spill->containerize label_waste Step 3: Affix 'Hazardous Waste' label (Contents, Date, Hazards) containerize->label_waste store_waste Step 4: Store in designated Satellite Accumulation Area (SAA) label_waste->store_waste request_pickup Step 5: Request pickup from EH&S or licensed disposal service store_waste->request_pickup

Caption: Decision workflow for the safe disposal of Propantheline-d3 Bromide.

References

  • Chemically hazardous waste | Environmental Science Center - 東京大学 . University of Tokyo. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • MSDS - Propantheline Bromide . KM Pharma Solution Private Limited. [Link]

  • Material Safety Data Sheet - Propantheline Bromide MSDS . Sciencelab.com. [Link]

  • Propantheline Bromide | C23H30BrNO3 | CID 9279 . PubChem, National Institutes of Health. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450 . Occupational Safety and Health Administration. [Link]

  • How To Safely Dispose of Chemicals in Your Lab . Solvent Waste Management. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]

Sources

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